2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHJPFJMLYYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336583 | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57835-35-5 | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the substituted phenolic compound, 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol. This document details the synthetic pathway, including the preparation of the precursor 4-(2,4,4-trimethylpentan-2-yl)phenol, and the subsequent ortho-bromination. Furthermore, it outlines the analytical techniques and expected data for the structural elucidation and purity assessment of the final product.
Chemical Properties and Physical Data
This compound, also known as 2-Bromo-4-tert-octylphenol, is a viscous liquid or a white to yellow solid or semi-solid at room temperature.[1][2] It is an important intermediate in organic synthesis, finding applications in the development of novel pharmaceutical compounds and specialty chemicals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57835-35-5 | [1][3] |
| Molecular Formula | C₁₄H₂₁BrO | [3] |
| Molecular Weight | 285.22 g/mol | [3] |
| Melting Point | -1 °C | [1] |
| Density | 1.204 ± 0.06 g/cm³ | [1] |
| Appearance | Viscous Liquid or White to Yellow Solid/Semi-Solid | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Storage | Store at 10°C - 25°C, protect from light, keep under inert gas (e.g., Argon) | [3] |
Synthesis Protocol
The synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of phenol with diisobutylene (a mixture of 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene) to produce the precursor, 4-(2,4,4-trimethylpentan-2-yl)phenol. The second step is the regioselective ortho-bromination of this precursor.
Step 1: Synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenol
This procedure is adapted from a patented method for the alkylation of phenols.
Experimental Protocol:
-
Catalyst Preparation: In a suitable pressure-resistant reaction vessel equipped with a stirrer and a heating system, prepare an aluminum phenoxide catalyst by reacting aluminum with phenol.
-
Reaction Setup: Charge the reaction vessel with phenol and the prepared aluminum phenoxide catalyst.
-
Alkylation: Heat the mixture to the reaction temperature (e.g., 280 °C) and introduce diisobutylene into the vessel.
-
Reaction Monitoring: Maintain the reaction for a specified period (e.g., 90 minutes). The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of phenol and the formation of the product.
-
Work-up: After the reaction is complete, cool the reaction mixture and hydrolyze it to quench the catalyst.
-
Purification: The product, 4-(2,4,4-trimethylpentan-2-yl)phenol, is then isolated and purified by fractional distillation.
Step 2: Synthesis of this compound
This protocol is adapted from a standard procedure for the ortho-bromination of hindered phenols.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 4-(2,4,4-trimethylpentan-2-yl)phenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Bromination: Prepare a solution of bromine in chloroform and add it dropwise to the cooled phenol solution over a period of 2 hours, ensuring the temperature remains at 0 °C. The addition is continued until a faint red color of bromine persists.
-
Quenching and Work-up: Purge the reaction mixture with nitrogen overnight to remove excess bromine. Dilute the resulting solution with dichloromethane and wash it sequentially with a 1% aqueous sodium thiosulfate solution and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The final product, this compound, can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization Data
Due to the limited availability of published experimental data for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H | |
| ~7.10 | dd | 1H | Ar-H | |
| ~6.85 | d | 1H | Ar-H | |
| ~5.50 | s | 1H | -OH | |
| ~1.70 | s | 2H | -CH₂- | |
| ~1.35 | s | 6H | -C(CH₃)₂- | |
| ~0.75 | s | 9H | -C(CH₃)₃ | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ~151 | C-OH | |||
| ~145 | C-C(CH₃)₂CH₂C(CH₃)₃ | |||
| ~133 | C-H | |||
| ~128 | C-H | |||
| ~116 | C-H | |||
| ~111 | C-Br | |||
| ~57 | -CH₂- | |||
| ~38 | -C(CH₃)₂CH₂C(CH₃)₃ | |||
| ~32.5 | -C(CH₃)₃ | |||
| ~32 | -C(CH₃)₂- | |||
| ~31.5 | -C(CH₃)₃ |
Note: Predicted values are based on spectral data of analogous 2-bromo-4-alkylphenols.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, aromatic C-H and C=C bonds, and the C-Br bond.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3550 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (phenolic) | 1260 - 1180 | Strong |
| C-Br stretch | 680 - 515 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 284/286 | [C₁₄H₂₁BrO]⁺ | Molecular ion (M⁺) |
| 269/271 | [M - CH₃]⁺ | Loss of a methyl group |
| 227/229 | [M - C₄H₉]⁺ | Loss of a tert-butyl group |
| 205 | [M - Br]⁺ | Loss of a bromine radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often a base peak) |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Logic
Caption: Logical workflow for the characterization of the final product.
References
Spectral Analysis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectral analysis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, a compound of interest in various chemical and pharmaceutical research applications. Understanding its spectral characteristics is fundamental for its accurate identification, purity assessment, and structural elucidation. This document outlines predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectral analysis process.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the analysis of its parent compound, 4-(2,4,4-trimethylpentan-2-yl)phenol (also known as 4-tert-octylphenol), and the closely related 2-bromo-4-tert-butylphenol. These predictions offer a robust estimation of the expected spectral features.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H (ortho to -OH, meta to tert-octyl) |
| ~7.1 | dd | 1H | Ar-H (meta to -OH and Br, ortho to tert-octyl) |
| ~6.8 | d | 1H | Ar-H (ortho to -OH and Br) |
| ~5.5 | s | 1H | -OH |
| ~1.7 | s | 2H | -CH₂- |
| ~1.3 | s | 6H | C(CH₃)₂ |
| ~0.7 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~152 | C | C-OH |
| ~145 | C | C-tert-octyl |
| ~132 | CH | Ar-CH |
| ~128 | CH | Ar-CH |
| ~118 | CH | Ar-CH |
| ~112 | C | C-Br |
| ~57 | C | Quaternary C (tert-octyl) |
| ~53 | CH₂ | -CH₂- |
| ~38 | C | Quaternary C (tert-octyl) |
| ~32 | CH₃ | C(CH₃)₂ |
| ~31.5 | CH₃ | C(CH₃)₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Broad | O-H stretch (phenolic) |
| ~2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1500-1600 | Medium | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~800-880 | Strong | C-H bend (aromatic, out-of-plane) |
| ~550-650 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 284/286 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 227/229 | High | [M - C₄H₉]⁺ (Loss of a tert-butyl group) |
| 149 | Moderate | [M - Br - C₄H₉]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by isotopic peaks with a mass difference of 2 Da and a near 1:1 intensity ratio.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectral analysis of a chemical compound.
An In-depth Technical Guide to 2-Bromo-4-tert-octylphenol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-tert-octylphenol (CAS No. 57835-35-5), a substituted phenol of interest in various research and development applications. Due to the limited availability of specific experimental data for this compound, this guide also incorporates analogous data from the closely related 2-bromo-4-tert-butylphenol and the parent compound 4-tert-octylphenol to provide a broader understanding of its characteristics. All data inferred from analogous compounds are clearly indicated.
Core Chemical and Physical Properties
2-Bromo-4-tert-octylphenol is a halogenated derivative of 4-tert-octylphenol. The introduction of a bromine atom ortho to the hydroxyl group is expected to influence its acidity, reactivity, and biological activity.
Table 1: General and Physicochemical Properties of 2-Bromo-4-tert-octylphenol
| Property | Value | Source/Comment |
| IUPAC Name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | --- |
| CAS Number | 57835-35-5 | |
| Molecular Formula | C₁₄H₂₁BrO | |
| Molecular Weight | 285.22 g/mol | |
| Appearance | Not specified (Expected to be a solid or oil) | Inferred from related compounds. |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Expected to be soluble in organic solvents like methanol and chloroform. | Inferred from related compounds. |
Spectroscopic and Analytical Data (Analogous)
Table 2: Analogous ¹H NMR Spectral Data of 2-Bromo-4-tert-butylphenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Aromatic C-H |
| ~7.1 | dd | 1H | Aromatic C-H |
| ~6.8 | d | 1H | Aromatic C-H |
| ~5.5 | s | 1H | Phenolic O-H |
| ~1.3 | s | 9H | tert-Butyl C-H |
Data is for 2-bromo-4-tert-butylphenol and serves as an estimation.
Table 3: Analogous Mass Spectrometry Fragmentation Data of 2-Bromo-4-tert-butylphenol
| m/z | Interpretation |
| 228/230 | Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes |
| 213/215 | [M - CH₃]⁺ |
| 149 | [M - Br]⁺ |
| 134 | [M - Br - CH₃]⁺ |
Data is for 2-bromo-4-tert-butylphenol and serves as an estimation.
Chemical Reactivity and Stability
2-Bromo-4-tert-octylphenol is expected to be stable under standard storage conditions, though it should be stored away from strong oxidizing agents. The phenolic hydroxyl group imparts acidic properties and can undergo reactions such as etherification and esterification. The bromine atom on the aromatic ring can participate in various coupling reactions, such as Suzuki and Heck couplings, making it a potentially useful intermediate in organic synthesis.[1]
Experimental Protocols
Synthesis of 2-Bromo-4-tert-octylphenol (Analogous Protocol)
This protocol is adapted from the synthesis of 2-bromo-4-tert-butylphenol and is expected to yield the desired product with minor modifications. The synthesis is a two-step process starting from phenol.
Step 1: Synthesis of 4-tert-octylphenol
The starting material, 4-tert-octylphenol, is synthesized via the Friedel-Crafts alkylation of phenol with diisobutylene.[2]
-
Reactants: Phenol, diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), and an acid catalyst (e.g., sulfuric acid or a strong acid ion-exchange resin).[2]
-
Procedure: Phenol is reacted with diisobutylene in the presence of the acid catalyst at a temperature of 90-100°C.[2] The reaction mixture is then neutralized and the product, 4-tert-octylphenol, is purified by vacuum distillation.[2]
Step 2: Bromination of 4-tert-octylphenol
This step involves the electrophilic aromatic substitution of 4-tert-octylphenol with bromine. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-octyl group, bromination is expected to occur at one of the ortho positions.
-
Reactants: 4-tert-octylphenol, bromine, and a non-polar solvent (e.g., a mixture of chloroform and carbon tetrachloride).
-
Procedure:
-
Dissolve 4-tert-octylphenol in a 1:1 v/v mixture of chloroform and carbon tetrachloride and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Prepare a solution of bromine in chloroform.
-
Add the bromine solution dropwise to the cooled phenol solution over a period of 2 hours.
-
After the addition is complete, purge the reaction mixture with nitrogen overnight to remove excess bromine and hydrogen bromide.
-
Dilute the resulting solution with dichloromethane and wash sequentially with a 1% aqueous sodium thiosulfate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-tert-octylphenol. The product may be further purified by column chromatography or vacuum distillation.
-
Analytical Workflow
A general workflow for the analysis of 2-Bromo-4-tert-octylphenol, for instance in a reaction mixture or as a purified compound, would typically involve chromatographic separation followed by spectroscopic identification.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, dichloromethane).
-
Chromatographic Separation: Gas chromatography (GC) is a suitable technique for separating this compound from other components.
-
Spectroscopic Detection: Mass spectrometry (MS) coupled with GC (GC-MS) allows for the identification based on the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the structure of the purified compound.
Biological Activity and Toxicology (Inferred)
There is a lack of specific toxicological data for 2-Bromo-4-tert-octylphenol. However, information on related compounds provides a basis for preliminary assessment.
-
Brominated Phenols: As a class, brominated phenols are known environmental contaminants.[3] Their toxicity generally increases with the number of bromine atoms.[4] The primary target organs for the toxicity of some brominated phenols, such as 2,4,6-tribromophenol, are the liver and kidneys.[5] Some brominated phenols have been shown to induce chromosomal aberrations in mammalian cells in vitro.[5]
-
4-tert-Octylphenol: The parent compound, 4-tert-octylphenol, is a known endocrine disruptor with weak estrogenic effects.[6] It has been shown to have adverse effects on the male reproductive system in vertebrates.[6]
Given these points, it is plausible that 2-Bromo-4-tert-octylphenol may exhibit some level of toxicity and potentially act as an endocrine disruptor. However, dedicated toxicological studies are required to confirm its specific biological effects.
Safety and Handling
Based on data for analogous compounds, 2-Bromo-4-tert-octylphenol should be handled with care. The following hazard statements are associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience. The information on analogous compounds is provided for guidance and may not be fully representative of the properties of 2-Bromo-4-tert-octylphenol. All laboratory work should be conducted with appropriate safety measures and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol (CAS: 57835-35-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-bromo-4-tert-octylphenol, is a substituted phenolic compound. Its structure, featuring a bulky hydrophobic tert-octyl group and a reactive bromine atom on the phenol ring, makes it a subject of interest in synthetic chemistry and potentially in the exploration of new biologically active molecules. Phenolic compounds, in general, are known to exhibit a wide range of biological activities, and the introduction of a bromine atom can significantly modulate these properties. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its physicochemical properties, synthesis, spectroscopic characterization, safety, and potential, albeit largely unexplored, biological relevance.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 57835-35-5 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁BrO | [1][2][3] |
| Molecular Weight | 285.22 g/mol | [1][2][3] |
| Appearance | White to yellow solid or semi-solid or liquid; Oil; Colorless | [2] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 140 °C (at 3-5 Torr) | [2] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.65 ± 0.20 (Predicted) | [2] |
| Solubility | Slightly soluble in Acetonitrile and DMSO. | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis
Experimental Protocol: Bromination of 4-(2,4,4-trimethylpentan-2-yl)phenol
This protocol describes the electrophilic aromatic substitution reaction to introduce a bromine atom at the ortho-position to the hydroxyl group of 4-(2,4,4-trimethylpentan-2-yl)phenol.
Materials:
-
4-(2,4,4-trimethylpentan-2-yl)phenol (4-tert-octylphenol)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2,4,4-trimethylpentan-2-yl)phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
While the actual spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-octyl group.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group and meta to the bromine will likely appear as a doublet, the proton meta to both the hydroxyl and bromo groups as a doublet of doublets, and the proton ortho to the bromo group as a doublet.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
tert-Octyl Protons:
-
A singlet for the methylene (-CH₂-) protons.
-
A singlet for the two equivalent methyl groups attached to the quaternary carbon adjacent to the methylene group.
-
A singlet for the three equivalent methyl groups of the tert-butyl moiety.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen and bromine atoms will be significantly shifted.
-
tert-Octyl Carbons: Signals corresponding to the quaternary carbons, the methylene carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (phenol) | 1200-1260 |
| C-Br stretch | 500-600 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound containing the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for alkylphenols include benzylic cleavage, leading to the loss of alkyl fragments from the tert-octyl group. The loss of a methyl group (M-15) or a tert-butyl group (M-57) would be expected.
Safety and Handling
This compound is classified as a hazardous substance. The following table summarizes the GHS hazard information.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Biological Activity and Applications in Drug Development
While there is a lack of specific studies on the biological activity of this compound, the activities of related bromophenols and the parent compound, 4-tert-octylphenol, can provide insights into its potential pharmacological profile.
Inferred Biological Activities from Related Compounds
-
Anticancer Activity: Many bromophenol derivatives isolated from marine organisms have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for some phenolic compounds involves the induction of apoptosis.
-
Antioxidant Activity: The phenolic hydroxyl group is a key structural feature that suggests potential antioxidant activity through radical scavenging mechanisms.
-
Enzyme Inhibition: Certain bromophenols have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in various therapeutic areas.
-
Endocrine Disruption: The parent compound, 4-tert-octylphenol, is a known endocrine-disrupting chemical (EDC) with estrogenic activity[4][5][6]. It is plausible that this compound could also exhibit endocrine-disrupting properties.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of related phenolic compounds, this compound could potentially modulate various signaling pathways.
Figure 2: Potential signaling pathways modulated by this compound.
Applications as a Synthetic Intermediate
2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenol is a useful reagent for the preparation of spiroboronates. This highlights its utility as a building block in organic synthesis for creating more complex molecules with potential applications in materials science and medicinal chemistry.
Experimental Protocols for Biological Evaluation (Hypothetical)
The following are detailed methodologies for key experiments that could be conducted to assess the biological activities of this compound, based on standard assays for phenolic compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with the compound as in the cytotoxicity assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at concentrations around the IC₅₀ value for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities have not been extensively studied, its structural similarity to other bioactive bromophenols suggests potential for further investigation, particularly in the areas of anticancer and antioxidant research. Its known role as a precursor for spiroboronates also underscores its value in synthetic chemistry. Researchers and drug development professionals should be mindful of its hazardous nature and handle it with appropriate safety precautions. Future studies are warranted to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
References
- 1. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 2. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endocrine disrupting compounds: effect of octylphenol on reproduction over three generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel therapeutic agents often rely on the availability of versatile and highly functionalized building blocks. Among these, halogenated phenols represent a critical class of intermediates. This technical guide provides an in-depth overview of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol, a key reagent in synthetic organic chemistry. The systematic IUPAC name for this compound is 2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol .
This document details the physicochemical properties, a representative synthetic protocol, and explores its emerging applications, particularly as a building block for protein degraders. The information presented herein is intended to support researchers and scientists in leveraging this compound for the advancement of drug discovery programs.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key data for 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 57835-35-5[1] |
| Molecular Formula | C₁₄H₂₁BrO[1] |
| Molecular Weight | 285.22 g/mol [1] |
| Appearance | No Data Available |
| Purity | ≥98%[1] |
| Storage | Room temperature[1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. | |
| IF ON SKIN: Wash with plenty of soap and water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Store in a well-ventilated place. Keep container tightly closed. |
This information is based on safety data for similar bromophenol compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.
Experimental Protocols: Synthesis of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol
The synthesis of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol is typically achieved through the electrophilic bromination of the precursor, 4-(1,1,3,3-tetramethylbutyl)phenol. The bulky tert-octyl group at the para position directs the incoming bromine to the ortho position. Below is a representative experimental protocol adapted from established methods for the bromination of substituted phenols.
Objective: To synthesize 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol via electrophilic bromination.
Materials:
-
4-(1,1,3,3-tetramethylbutyl)phenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(1,1,3,3-tetramethylbutyl)phenol (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (1.0 equivalent) in dichloromethane. Add the bromine solution dropwise to the stirred phenol solution at 0 °C over a period of 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.
Applications in Drug Development
Halogenated phenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol, in particular, is gaining recognition as a key building block in the development of targeted protein degraders.
Protein Degrader Building Block
This compound is listed as a "Protein Degrader Building Block"[1], indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The structure of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol offers several advantages in the construction of PROTACs:
-
The phenolic hydroxyl group can be used as a handle for linker attachment.
-
The bromine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to connect to a warhead that binds the target protein.
-
The bulky 1,1,3,3-tetramethylbutyl group can influence the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability, and can also provide steric bulk that may be advantageous for ternary complex formation.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol.
Caption: General workflow for the synthesis of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol.
Logical Relationship in PROTAC Synthesis
The diagram below illustrates the logical role of 2-bromo-4-(1,1,3,3-tetramethylbutyl)phenol as a building block in the synthesis of a PROTAC.
Caption: Logical flow of utilizing the subject compound in PROTAC synthesis.
References
An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 2-Bromo-4-tert-octylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-tert-octylphenol is a versatile aromatic compound possessing three distinct and reactive functional moieties: a phenolic hydroxyl group, a bromine atom, and an electron-rich benzene ring substituted with a bulky tert-octyl group. This strategic arrangement of functional groups allows for a diverse array of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-4-tert-octylphenol, focusing on key functional group transformations including palladium-catalyzed cross-coupling reactions, etherification of the phenolic hydroxyl group, and electrophilic aromatic substitutions. Detailed experimental protocols for representative reactions, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Core Reactivity Profile
The chemical behavior of 2-Bromo-4-tert-octylphenol is dictated by the interplay of its three primary functional regions:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic oxygen is a key site for O-alkylation (e.g., Williamson ether synthesis) and esterification reactions. The hydroxyl group is also a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.
-
Bromine Atom: The carbon-bromine bond provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, as well as cyanation reactions.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The para position is blocked by the bulky tert-octyl group, directing incoming electrophiles primarily to the ortho position relative to the hydroxyl group (and meta to the bromine). The steric hindrance from the tert-octyl and bromo groups can influence the regioselectivity and rate of these reactions.
The logical relationship of these reactive sites is illustrated in the diagram below.
Key Functional Group Transformations
This section details several high-impact transformations of 2-Bromo-4-tert-octylphenol, providing generalized experimental conditions and expected outcomes based on established chemical principles and reactions of analogous compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, leveraging the reactivity of the aryl bromide.[1]
The Suzuki-Miyaura reaction couples 2-Bromo-4-tert-octylphenol with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. This reaction is fundamental in synthesizing complex molecular scaffolds.[2][3][4][5]
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 85-95 (Est.) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 80-90 (Est.) |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 (Est.) |
| (Note: Yields are estimated based on typical Suzuki reactions of similar aryl bromides.) |
Experimental Protocol: Synthesis of 4-tert-Octyl-2-phenylphenol
-
To an oven-dried Schlenk flask, add 2-Bromo-4-tert-octylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
This reaction forms a C-N bond by coupling 2-Bromo-4-tert-octylphenol with a primary or secondary amine. It is a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][7][8][9]
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12-18 | 80-95 (Est.) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16-24 | 75-90 (Est.) |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | 70-85 (Est.) |
| (Note: Yields are estimated based on typical Buchwald-Hartwig reactions of similar aryl bromides.) |
Experimental Protocol: Synthesis of 4-(4-tert-Octyl-2-hydroxyphenyl)morpholine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a stir bar, Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add 2-Bromo-4-tert-octylphenol (1.0 equiv).
-
Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for completion by LC-MS.
-
After completion (typically 12-18 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Etherification via Williamson Ether Synthesis
The phenolic hydroxyl group can be deprotonated to form a nucleophilic phenoxide, which readily reacts with primary alkyl halides in an Sₙ2 reaction to form ethers.[10][11] This is a classic and reliable method for O-alkylation.[12]
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
Table 3: Representative Conditions for Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6-12 | 90-98 (Est.) |
| Ethyl Bromide | NaH | DMF | 25-50 | 4-8 | 85-95 (Est.) |
| Benzyl Bromide | NaOH | Ethanol/H₂O | Reflux | 8-16 | 80-90 (Est.) |
| (Note: Yields are estimated based on typical etherification reactions of hindered phenols.) |
Experimental Protocol: Synthesis of 1-Bromo-2-methoxy-4-(tert-octyl)benzene
-
To a round-bottom flask, add 2-Bromo-4-tert-octylphenol (1.0 equiv) and a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.2 equiv, handle with care).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkylating agent, for example, methyl iodide (1.5 equiv), dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., reflux for acetone) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude ether by column chromatography or distillation if necessary.
Electrophilic Aromatic Substitution
The phenol ring is activated towards electrophilic substitution. Due to the existing substitution pattern, incoming electrophiles will primarily add at the C6 position (ortho to the hydroxyl group).
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group that can be further transformed, for example, by reduction to an amine. Milder nitrating agents are often preferred to avoid oxidation or dealkylation side reactions.[13][14]
Experimental Protocol: Synthesis of 2-Bromo-6-nitro-4-tert-octylphenol (Hypothetical)
-
Dissolve 2-Bromo-4-tert-octylphenol (1.0 equiv) in a suitable solvent like acetic acid or a hydrocarbon solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of dilute nitric acid (e.g., 30-70%) dropwise while maintaining the low temperature.[13]
-
Stir the reaction at low temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
The Vilsmeier-Haack reaction is a mild method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as a phenol.[15][16] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 3-Bromo-5-tert-octyl-2-hydroxybenzaldehyde (Hypothetical)
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (0-5 °C) to form the Vilsmeier reagent.
-
Stir the mixture at low temperature for 30-60 minutes.
-
Add a solution of 2-Bromo-4-tert-octylphenol (1.0 equiv) in a minimal amount of an inert solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Conclusion
2-Bromo-4-tert-octylphenol is a highly functionalized and synthetically useful building block. Its distinct reactive sites—the phenolic hydroxyl, the aryl bromide, and the activated aromatic ring—can be addressed with high selectivity using a wide range of modern and classical organic reactions. The palladium-catalyzed cross-coupling reactions provide powerful methods for constructing complex carbon frameworks, while the hydroxyl group offers a reliable point for etherification. Furthermore, the electron-rich aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. This guide provides a foundational understanding and practical starting points for researchers to exploit the rich chemistry of this versatile intermediate in the synthesis of novel molecules for pharmaceutical and materials science applications. Further optimization of the presented protocols will likely be necessary for specific substrates and desired outcomes.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1892235A1 - Method for preparing arylpoly(oxyalkyl) amines - Google Patents [patents.google.com]
- 3. US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 7. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 8. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 9. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-tert-butylphenol | 1199-46-8 [chemicalbook.com]
- 11. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]
- 12. 4-tert-Octylphenol synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 15. 2-Bromo-4-tert-octylphenol | 57835-35-5 | FB170333 [biosynth.com]
- 16. Page loading... [guidechem.com]
An In-depth Technical Guide to the Precursors and Derivatives of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, including its precursors and potential derivatives. This document details the chemical pathways, experimental methodologies, and quantitative data to support research and development in the pharmaceutical and chemical industries.
Precursors and Synthesis of this compound
The primary precursor for the synthesis of this compound is 4-(2,4,4-trimethylpentan-2-yl)phenol , also commonly known as 4-tert-octylphenol . The synthesis is a two-step process involving the alkylation of phenol followed by selective bromination.
Synthesis of the Precursor: 4-(2,4,4-trimethylpentan-2-yl)phenol
The initial step is the Friedel-Crafts alkylation of phenol with an alkene, typically 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene (diisobutylene), in the presence of an acid catalyst.
Reaction Pathway for the Synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenol
Caption: Synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenol via Friedel-Crafts alkylation of phenol.
Experimental Protocol: Synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenol
While a specific protocol for 4-tert-octylphenol was not found in the immediate search, a general procedure for phenol alkylation can be adapted. The alkylation of phenols with olefins is a well-established industrial process. The reaction is typically carried out in a solvent like toluene at temperatures ranging from 90°C to 120°C, using an acid catalyst such as sulfuric acid or phosphoric acid. The molar ratio of phenol to olefin and the choice of catalyst are critical for achieving high yields of the desired mono-alkylated product.
Synthesis of this compound
The second step is the selective ortho-bromination of the synthesized 4-(2,4,4-trimethylpentan-2-yl)phenol. The bulky tert-octyl group at the para position sterically hinders bromination at the adjacent meta positions, directing the bromine to the ortho position relative to the hydroxyl group.
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound via bromination.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-bromo-4-tert-butylphenol.
| Reagent | Molar Equivalent | Quantity |
| 4-(2,4,4-trimethylpentan-2-yl)phenol | 1.0 | [Calculate based on desired scale] |
| Bromine | 1.05 | [Calculate based on desired scale] |
| Chloroform | - | [Sufficient to dissolve starting material] |
| Carbon Tetrachloride | - | [Equal volume to Chloroform] |
Procedure:
-
Dissolve 4-(2,4,4-trimethylpentan-2-yl)phenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the reaction mixture over a period of approximately 2 hours, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for an additional 1-2 hours.
-
Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Derivatives of this compound
The presence of a reactive bromine atom and a phenolic hydroxyl group makes this compound a versatile intermediate for the synthesis of various derivatives. While specific examples of its derivatives were not explicitly found, its chemical structure suggests several potential reaction pathways to generate a library of novel compounds.
Potential Derivative Pathways
The following diagram illustrates potential synthetic routes to derivatives starting from this compound. These are proposed pathways based on common organic reactions of bromophenols.
Logical Flow of Potential Derivative Synthesis
Caption: Potential synthetic pathways for derivatives of this compound.
Detailed Methodologies for Key Derivative Syntheses
The following are generalized experimental protocols for the synthesis of potential derivatives. These should be optimized for the specific substrates and desired products.
Experimental Protocol: Suzuki Coupling for Biphenyl Derivatives
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Amine Derivatives
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Amine | 1.2 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.02 |
| Ligand (e.g., Xantphos, BINAP) | 0.04 |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
In an inert atmosphere glovebox, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add this compound, the amine, and the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the residue by column chromatography.
Experimental Protocol: Williamson Ether Synthesis for Phenolic Ether Derivatives
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Alkyl Halide | 1.1 |
| Base (e.g., K₂CO₃, NaH) | 1.5 |
| Solvent (e.g., Acetone, DMF) | - |
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base and stir the mixture for 15-30 minutes at room temperature to form the phenoxide.
-
Add the alkyl halide and heat the reaction mixture (temperature will depend on the reactivity of the alkyl halide).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography.
This guide provides a foundational understanding of the synthesis and potential derivatization of this compound. The provided protocols are general and may require optimization for specific applications. Researchers are encouraged to consult relevant literature for more detailed procedures and safety information.
An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-octylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 4-tert-octylphenol, a key reaction in the synthesis of specialized phenolic compounds. The document details the underlying chemical mechanism, explores the kinetics of the reaction through comparative data, and presents a detailed experimental protocol. The regioselectivity, governed by the electronic and steric effects of the substituent groups, is a central focus. This paper serves as a critical resource for professionals engaged in organic synthesis and the development of novel chemical entities.
Introduction: The Mechanism of Electrophilic Aromatic Substitution
The electrophilic bromination of 4-tert-octylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The reactivity and orientation of substitution on the phenol ring are profoundly influenced by the existing substituents.
The hydroxyl (-OH) group of the phenol is a powerful activating group and an ortho, para-director.[1][2] It enhances the nucleophilicity of the aromatic ring by donating electron density through resonance, thereby stabilizing the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction.[3][4]
In the case of 4-tert-octylphenol, the large aliphatic tert-octyl group occupies the para position relative to the hydroxyl group. This steric hindrance, combined with the directing influence of the hydroxyl group, dictates that electrophilic substitution will occur almost exclusively at the ortho positions (positions 2 and 6).[3]
The overall mechanism proceeds in two primary steps:
-
Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic bromine species (Br⁺, often from Br₂ polarized by a solvent or catalyst), forming a resonance-stabilized carbocation.[4]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring to yield the final product.[3][4]
Due to the high activation provided by the hydroxyl group, the bromination of phenols is often rapid and can proceed without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings like benzene.[1]
Visualizing the Core Mechanism
The following diagram illustrates the stepwise mechanism for the mono-bromination of 4-tert-octylphenol at an ortho position.
Caption: Mechanism of ortho-bromination of 4-tert-octylphenol.
Quantitative Data: Reaction Kinetics
The following table summarizes comparative kinetic data for the bromination of various substituted phenols, highlighting these trends.
| Phenolic Compound | Substituent(s) | Relative Rate of Bromination (Qualitative) | Apparent Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| o-cresol | -CH₃ (ortho) | Very High | Data not specified |
| Phenol | -H | High | 4.1 x 10⁷ (in water)[5] |
| m-chlorophenol | -Cl (meta) | Moderate | 7.9 x 10⁶ (in water)[6] |
| p-chlorophenol | -Cl (para) | Low | Data not specified |
| 3-methoxyphenol | -OCH₃ (meta) | Very High | 6.5 x 10⁸ (in water)[6] |
Note: The rate constants are for reactions with hypobromous acid in aqueous solutions and are provided for comparative purposes to illustrate electronic effects.[5][6] The tert-octyl group is an electron-donating group (+I effect) and is expected to result in a high reaction rate, similar to other alkylphenols like cresol.
Experimental Protocols
This section outlines a representative laboratory procedure for the controlled mono-bromination of 4-tert-octylphenol.
Objective: To synthesize 2-bromo-4-tert-octylphenol via electrophilic bromination.
Materials:
-
4-tert-octylphenol
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent of low polarity)[7]
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 4-tert-octylphenol (e.g., 10.3 g, 50 mmol) in 100 mL of dichloromethane.
-
Place the flask in an ice-water bath and begin stirring.
-
In a dropping funnel, prepare a solution of bromine (e.g., 8.0 g, 50 mmol) in 25 mL of dichloromethane.
-
-
Bromine Addition:
-
Add the bromine solution dropwise to the stirred phenol solution over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 50 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HBr formed) and 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2-bromo-4-tert-octylphenol.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Workflow Visualization
The following diagram outlines the experimental workflow for the synthesis and purification of 2-bromo-4-tert-octylphenol.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mlsu.ac.in [mlsu.ac.in]
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-tert-octylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-Bromo-4-tert-octylphenol. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, primarily 2-Bromo-4-tert-butylphenol and 4-tert-octylphenol, has been utilized to provide a predictive profile. All such instances are clearly indicated.
Core Molecular and Physicochemical Properties
2-Bromo-4-tert-octylphenol is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom at the ortho position and a tert-octyl group at the para position. The presence of these functional groups dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2-Bromo-4-tert-octylphenol and Related Compounds
| Property | 2-Bromo-4-tert-octylphenol | 2-Bromo-4-tert-butylphenol (Analogue) | 4-tert-octylphenol (Parent Compound) |
| Molecular Formula | C₁₄H₂₁BrO | C₁₀H₁₃BrO | C₁₄H₂₂O |
| Molecular Weight | 285.22 g/mol | 229.11 g/mol | 206.32 g/mol |
| CAS Number | 57835-35-5 | 2198-66-5 | 140-66-9 |
| Melting Point | Data not available | 51 °C | 85 °C |
| Boiling Point | Data not available | 113 °C at 9 mmHg | 279 °C |
| Storage Conditions | Store at 10°C - 25°C, protect from light, keep under inert gas (Argon) | Room Temperature | - |
Synthesis Protocol
A likely synthetic route to 2-Bromo-4-tert-octylphenol involves the electrophilic bromination of 4-tert-octylphenol. The following is a generalized experimental protocol adapted from the synthesis of the analogous 2-Bromo-4-tert-butylphenol.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-octylphenol (Proposed)
-
Dissolution: Dissolve 4-tert-octylphenol in a suitable solvent, such as a mixture of chloroform and carbon tetrachloride (1:1 v/v), under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled solution over a period of several hours. The reaction should be monitored for the persistence of a slight red coloration, indicating a slight excess of bromine.
-
Quenching and Work-up: After the addition is complete, purge the reaction mixture with nitrogen to remove any remaining bromine. Dilute the mixture with dichloromethane and wash sequentially with an aqueous solution of sodium thiosulfate (to remove excess bromine) and brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Bromo-4-tert-octylphenol can be further purified by techniques such as column chromatography or distillation under reduced pressure.
Spectroscopic Data (Predictive)
Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-4-tert-octylphenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | d | 1H | Aromatic H (ortho to -OH, meta to -Br) |
| ~ 7.1 - 7.3 | dd | 1H | Aromatic H (meta to -OH, meta to -Br) |
| ~ 6.8 - 7.0 | d | 1H | Aromatic H (ortho to -Br, meta to -OH) |
| ~ 5.0 - 5.5 | s | 1H | Phenolic -OH |
| ~ 1.7 | s | 2H | -CH₂- |
| ~ 1.3 | s | 6H | -C(CH₃)₂- |
| ~ 0.7 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-4-tert-octylphenol
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-OH |
| ~ 140 - 145 | C-C(CH₃)₂CH₂C(CH₃)₃ |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | C-Br |
| ~ 57 | -C (CH₃)₂CH₂C(CH₃)₃ |
| ~ 56 | -CH₂- |
| ~ 38 | -C (CH₃)₃ |
| ~ 32 | -C(C H₃)₂- |
| ~ 31 | -C(C H₃)₃ |
Table 4: Predicted Key IR Absorption Bands for 2-Bromo-4-tert-octylphenol
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3600 - 3200 (broad) | O-H stretch (phenolic) |
| ~ 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |
| ~ 1200 | C-O stretch (phenolic) |
| ~ 600 - 500 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-4-tert-octylphenol
| m/z | Fragment Ion |
| 284/286 | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |
| 227/229 | [M - C₄H₉]⁺ |
| 205 | [M - Br]⁺ |
| 149 | [M - Br - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Molecular Structure and Synthesis Workflow
The following diagrams illustrate the molecular structure of 2-Bromo-4-tert-octylphenol and a generalized workflow for its synthesis and characterization.
Caption: Molecular structure of 2-Bromo-4-tert-octylphenol.
Caption: Generalized workflow for the synthesis and characterization of 2-Bromo-4-tert-octylphenol.
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol. It is intended for use by qualified professionals in a laboratory or research setting. All users should consult the original safety data sheets (SDS) from their suppliers and adhere to all institutional and governmental safety regulations. The toxicological and biological data for this specific compound are limited; therefore, information from structurally related compounds has been included for guidance and should be interpreted with caution.
Chemical and Physical Properties
This compound, also known as 2-bromo-4-(tert-octyl)phenol, is a brominated phenolic compound. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for the safe handling, storage, and use of this compound in experimental settings.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Structurally Similar Compounds |
| CAS Number | 57835-35-5 | 2198-66-5 (2-Bromo-4-tert-butylphenol) |
| Molecular Formula | C₁₄H₂₁BrO | C₁₀H₁₃BrO (2-Bromo-4-tert-butylphenol) |
| Molecular Weight | 285.22 g/mol | 229.11 g/mol (2-Bromo-4-tert-butylphenol) |
| Appearance | White to yellow solid or semi-solid or liquid; Viscous Liquid; Oil; Colorless[1][2] | Oil; Clear Colourless (2-Bromo-4-tert-butylphenol)[3] |
| Melting Point | -1 °C[1][2] | 51 °C (2-Bromo-4-tert-butylphenol)[1] |
| Boiling Point | 140 °C at 3-5 Torr[2] | 113 °C at 9 mmHg (2-Bromo-4-tert-butylphenol)[1] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted)[1][2] | 1.341 ± 0.06 g/cm³ (Predicted) (2-Bromo-4-tert-butylphenol)[1] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly)[2] | Chloroform (Slightly), Methanol (Slightly) (2-Bromo-4-tert-butylphenol)[1][3] |
| pKa | 8.65 ± 0.20 (Predicted)[2] | 8.65 ± 0.18 (Predicted) (2-Bromo-4-tert-butylphenol)[3] |
| Vapor Pressure | Not available | 0.0179 mmHg at 25°C (2-Bromo-4-tert-butylphenol)[3] |
Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Table 2: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in Table 3. These should be strictly followed to minimize risk.
Table 3: GHS Precautionary Statements
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, the following section provides a general framework for its safe handling and use based on best practices for phenolic compounds.
Personal Protective Equipment (PPE)
A diagram illustrating the hierarchy of controls for handling hazardous chemicals is provided below.
Caption: Hierarchy of controls for managing chemical hazards.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for integrity before each use and change them frequently, especially after direct contact.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be necessary for splash hazards.
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood. If the potential for inhalation of vapors or aerosols exists and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage Protocol
The following workflow outlines the essential steps for the safe handling and storage of this compound.
Caption: General workflow for safe handling and storage.
Detailed Storage Recommendations:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and dark place.[2]
-
Keep in an inert atmosphere (e.g., under nitrogen or argon).[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is room temperature or 4°C.[1]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Toxicological and Biological Information
Acute and Chronic Toxicity
The GHS hazard statements indicate that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Phenolic compounds, in general, can be corrosive to tissues and may have systemic effects on the central nervous system, liver, and kidneys with prolonged or repeated exposure.
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity or affected signaling pathways of this compound have been identified, research on other bromophenol derivatives suggests potential biological activities. For instance, some bromophenols have been investigated for their anti-diabetic properties through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and for their anticancer activities by inducing apoptosis in cancer cells. It is plausible that this compound could exhibit similar activities due to its structural features, but this would require experimental validation.
The structurally related compound, 4-tert-octylphenol, has been shown to be an endocrine-disrupting chemical that can interfere with hormone signaling.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and its containers in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
This technical guide is intended to provide a starting point for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to perform their own risk assessments and to consult with their institution's environmental health and safety department for specific guidance.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-bromo-4-tert-octylphenol, is a versatile substituted phenolic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive bromine atom ortho to a hydroxyl group and a bulky tert-octyl group para to the hydroxyl, offers a handle for a variety of chemical transformations. This functionality makes it a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and as specialty chemicals.
The presence of the bromine atom allows for participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be readily derivatized through etherification and other reactions. The sterically hindering tert-octyl group can influence the regioselectivity of reactions and impart specific physical properties, such as solubility, to the resulting products.
This document provides an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols for representative transformations.
Key Synthetic Applications
The reactivity of this compound allows for its use in several important synthetic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids or their esters. This is a powerful method for constructing biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by reacting with primary or secondary amines. This reaction is crucial for the synthesis of aryl amines.
-
-
Etherification: The phenolic hydroxyl group can be alkylated to form various ethers.
-
Formylation: Introduction of a formyl group ortho to the hydroxyl group to produce substituted salicylaldehydes.
Data Presentation
While specific quantitative data for reactions involving this compound is not extensively available in the literature, the following tables provide representative data for analogous reactions with structurally similar 2-bromophenols. These serve as a predictive guide for expected outcomes.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Bromophenols
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 75-88 |
Table 2: Representative Buchwald-Hartwig Amination of 2-Bromophenols
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 90 | 82-92 |
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations using this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-Aryl-4-(2,4,4-trimethylpentan-2-yl)phenol derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.03 eq) to the flask.
-
Add the degassed mixture of toluene and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of 2-(Amino)-4-(2,4,4-trimethylpentan-2-yl)phenol derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the mixture to 100 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: O-Alkylation (Etherification)
Reaction: Synthesis of 2-Bromo-1-(alkoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetone or DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous solvent.
-
Add the base (2.0 eq) and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide (1.5 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 4: Ortho-Formylation
Reaction: Synthesis of 3-Bromo-5-(2,4,4-trimethylpentan-2-yl)salicylaldehyde.
Materials:
-
This compound
-
Anhydrous magnesium chloride (2.0 equivalents)
-
Paraformaldehyde (3.0 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 N HCl
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium chloride and paraformaldehyde.
-
Add anhydrous THF, followed by the dropwise addition of triethylamine. Stir for 10 minutes.
-
Add this compound (1.0 eq) dropwise.
-
Heat the mixture to gentle reflux (around 75 °C) for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Components.
Caption: Synthetic utility of the target molecule.
Application Notes and Protocols for 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol in Pharmaceutical Synthesis
Disclaimer: While 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-Bromo-4-tert-octylphenol, is a commercially available chemical building block, a comprehensive search of public domain literature and patent databases did not yield specific examples of its use as a direct intermediate in the synthesis of a currently marketed pharmaceutical. The following application notes and protocols are based on a representative, hypothetical example to illustrate its potential utility in pharmaceutical research and drug development, leveraging its structural features and the known reactivity of bromophenols in medicinal chemistry.
Introduction
This compound is a substituted bromophenol with potential as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its key structural features include a reactive bromine atom on an aromatic ring, a phenolic hydroxyl group, and a bulky, lipophilic 4-tert-octyl substituent. The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated to form ethers or used to direct further reactions. The large tert-octyl group can significantly influence the pharmacokinetic properties of a potential drug molecule, for instance, by increasing its lipophilicity, which may enhance membrane permeability and modulate binding to plasma proteins.
These application notes describe a hypothetical synthesis of a biaryl compound, a common scaffold in many biologically active molecules, using a Suzuki-Miyaura cross-coupling reaction.
Hypothetical Application: Synthesis of a Biaryl Core Structure
The synthesis of biaryl structures is of significant interest in medicinal chemistry as this motif is present in a wide range of pharmaceuticals, including antihypertensive agents (e.g., sartans), anti-inflammatory drugs, and kinase inhibitors. In this hypothetical application, this compound is coupled with a substituted phenylboronic acid to generate a novel biarylphenol.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (285.22 mg) |
| 4-Formylphenylboronic Acid | 1.2 mmol (179.95 mg) |
| Pd(dppf)Cl₂ | 0.03 mmol (24.4 mg) |
| K₂CO₃ | 2.0 mmol (276.4 mg) |
| Solvent | |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 h |
| Results | |
| Product Yield (isolated) | 85% (331.9 mg) |
| Product Purity (by HPLC) | >98% |
| Analytical Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.98 (s, 1H), 7.91 (d, J=8.0 Hz, 2H), 7.65 (d, J=8.0 Hz, 2H), 7.42 (d, J=2.4 Hz, 1H), 7.28 (dd, J=8.4, 2.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 5.45 (s, 1H, -OH), 1.72 (s, 2H), 1.38 (s, 6H), 0.75 (s, 9H) |
| Mass Spec (ESI+) m/z | 391.22 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of 2'-(4-Formylphenyl)-5'-(2,4,4-trimethylpentan-2-yl)biphenyl-2-ol (Hypothetical)
Materials:
-
This compound (CAS: 57835-35-5)
-
4-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask, add this compound (285 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (24.4 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biarylphenol product as a solid.
Visualizations
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-4-tert-octylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-4-tert-octylphenol, a sterically hindered substrate, with various arylboronic acids. The resulting 2-aryl-4-tert-octylphenol scaffolds are of significant interest in drug discovery due to the established pharmacological importance of biphenyl and phenol derivatives.[2][3]
The presence of a bulky tert-octyl group and a bromine atom ortho to the hydroxyl group in 2-Bromo-4-tert-octylphenol presents a significant steric challenge.[4] Overcoming this hindrance requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. These notes provide insights into rational catalyst selection and detailed protocols to facilitate the successful synthesis of sterically encumbered biarylphenols.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. For sterically hindered substrates like 2-Bromo-4-tert-octylphenol, the oxidative addition and reductive elimination steps can be particularly challenging. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often crucial to promote these key steps and achieve high reaction yields.[4][5]
Data Presentation: Expected Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-tert-octylphenol
The following tables summarize the expected yields for the Suzuki-Miyaura coupling of 2-Bromo-4-tert-octylphenol with various arylboronic acids under different catalytic conditions. These values are based on reported yields for structurally similar, sterically hindered bromophenols and serve as a guide for reaction optimization.
Table 1: Coupling with Phenylboronic Acid - Catalyst System Comparison
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 18 | 75-85 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 40-60 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 24 | < 40 |
Table 2: Coupling with Substituted Arylboronic Acids using Pd(OAc)₂/SPhos System
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 88-96 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 14 | 82-92 |
| 3 | 4-Fluorophenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85-93 |
| 4 | 3-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 78-88 |
| 5 | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 60-75 |
| 6 | 1-Naphthylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific arylboronic acids and reaction scales.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed toluene (0.1-0.2 M)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-tert-octylphenol, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-tert-octylphenol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For certain substrates, microwave irradiation can significantly reduce reaction times.
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (10:1)
Procedure:
-
In a microwave reaction vessel, combine 2-Bromo-4-tert-octylphenol, the arylboronic acid, cesium carbonate, and PdCl₂(dppf).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 20-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the vessel to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of arylamines, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, a sterically hindered and electron-rich substrate. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in both academic and industrial laboratories.
The substrate, this compound, presents a unique challenge due to the steric bulk of the ortho-bromo and para-tert-octyl groups, as well as the presence of a phenolic hydroxyl group. These features can significantly influence the reaction kinetics and require careful optimization of the catalytic system. The selection of the appropriate palladium precursor, phosphine ligand, base, and solvent is critical to achieving high yields and reaction efficiency.[3]
Data Presentation: A Comparative Overview of Reaction Conditions
The successful amination of sterically hindered aryl bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of substrates structurally similar to this compound. This data provides a valuable starting point for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Amination of Sterically Hindered Aryl Bromides
| Palladium Precursor (mol%) | Ligand (mol%) | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | Aniline | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| Pd(OAc)₂ (2) | RuPhos (4) | n-Hexylamine | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-95 |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Morpholine | LHMDS (1.5) | THF | 80 | 24 | 80-90 |
| Pd(OAc)₂ (1.5) | DavePhos (3) | Diethylamine | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75-85 |
Table 2: Effect of Base and Solvent on Reaction Efficiency
| Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | NaOtBu | Toluene | 100 | 12 | >95 |
| XPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| RuPhos | LHMDS | THF | 80 | 18 | 92 |
| RuPhos | Cs₂CO₃ | Toluene | 100 | 20 | 85 |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination with Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Amination with Volatile Amines
For volatile amines, a sealed reaction vessel is required to prevent the loss of the reagent.
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound and the anhydrous solvent.
-
Add a solution of the volatile amine (e.g., in THF or dioxane).
-
Seal the tube tightly and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is a substituted bromophenol that holds potential as a versatile building block in the synthesis of novel bioactive compounds. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties. The bulky tert-octyl group can influence the compound's solubility and pharmacokinetic properties, while the phenolic hydroxyl group can be a key pharmacophore or a site for further functionalization.
While specific literature on the direct use of this compound in the synthesis of bioactive compounds is not extensively documented, its structure is amenable to well-established synthetic methodologies that are cornerstones of medicinal chemistry. This document provides detailed protocols for two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as exemplary pathways for the derivatization of this starting material. These protocols are based on established procedures for structurally similar aryl bromides and are intended as a starting point for further investigation and optimization.[1][2][3][4]
Application Note 1: Synthesis of Biaryl Phenols via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for the formation of carbon-carbon (C-C) bonds.[3][5] It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][5] This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules. For this compound, the C-Br bond can be selectively coupled to introduce a new aryl or heteroaryl group, generating a diverse library of substituted phenols.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting phenol.[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl phenol derivative.[1]
Data Presentation:
The following table summarizes representative reagents and hypothetical reaction conditions for the Suzuki-Miyaura coupling. Yields are illustrative and will require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 110 | 16 | 78 |
Visualizations:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Application Note 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[2][6][7] This reaction is exceptionally valuable in medicinal chemistry for synthesizing arylamines and their derivatives, which are prevalent in pharmaceuticals.[2] By reacting this compound with a primary or secondary amine, a diverse range of N-aryl compounds can be prepared. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.[2]
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP; 1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4–2.0 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv).[2]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
-
Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Stir for 10-15 minutes to pre-form the catalyst. Then, add this compound (1.0 equiv) and the amine (1.2 equiv).[2]
-
Reaction: Tightly seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: After cooling to room temperature, carefully open the tube. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted phenol derivative.[2]
Data Presentation:
The table below shows representative conditions for the Buchwald-Hartwig amination. Yields are illustrative and depend heavily on the specific amine, ligand, and base combination.
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 100 | 6 | 95 |
| 2 | Aniline | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 82 |
Visualizations:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Potential Biological Activity and Signaling Pathways
Derivatives of bromophenols have been reported to exhibit a range of biological activities, including anticancer and enzyme inhibitory effects.[8][9][10][11] For instance, certain bromophenol derivatives act as inhibitors of carbonic anhydrase and acetylcholinesterase, while others show cytotoxic effects against cancer cell lines.[8][12] The compounds synthesized from this compound could potentially modulate various signaling pathways implicated in disease.
A common target for anticancer drugs is the protein kinase signaling cascade. A hypothetical derivative could, for example, act as a kinase inhibitor, blocking the phosphorylation of downstream proteins and thereby inhibiting cell proliferation and survival.
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion: this compound is a promising starting material for the generation of novel chemical entities. By employing robust and versatile synthetic methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can access a wide array of derivatives. The protocols and data presented herein serve as a foundational guide for exploring the synthesis and potential biological activities of these new compounds, paving the way for future drug discovery and development efforts. Further screening and structure-activity relationship (SAR) studies will be essential to identify and optimize lead compounds for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-4-tert-octylphenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Bromo-4-tert-octylphenol as a key intermediate in the synthesis of novel agrochemicals. Due to a lack of extensive published data on the direct agrochemical applications of this specific molecule, this document presents a representative synthetic protocol for a hypothetical fungicide, drawing parallels from the established synthesis and bioactivity of related phenolic compounds.
Introduction
2-Bromo-4-tert-octylphenol is a substituted phenol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive hydroxyl group, a bromine atom ortho to the hydroxyl, and a bulky tert-octyl group, makes it an attractive starting material for creating diverse molecular architectures with potential biological activity. The presence of the halogen atom allows for various cross-coupling reactions, while the phenolic hydroxyl can be readily etherified or esterified. The lipophilic tert-octyl group can enhance the compound's interaction with biological membranes, a desirable trait for many agrochemicals. While direct applications are not widely documented, related brominated and alkylated phenols have shown promise as intermediates in the development of crop protection agents.[2]
Hypothetical Application: Synthesis of a Novel Fungicide
This section outlines a hypothetical synthetic route to a novel fungicide, "Fungicide X," using 2-Bromo-4-tert-octylphenol as the starting material. The proposed synthesis involves a Williamson ether synthesis to introduce a functionalized side chain, a common strategy in the development of bioactive molecules.
Synthetic Workflow
The synthesis of "Fungicide X" from 2-Bromo-4-tert-octylphenol is proposed as a two-step process. The first step involves the etherification of the phenolic hydroxyl group, followed by further functionalization.
Caption: Synthetic workflow for the hypothetical "Fungicide X".
Experimental Protocol
Step 1: Synthesis of Potassium 2-bromo-4-tert-octylphenoxide (Intermediate 1)
-
To a solution of 2-Bromo-4-tert-octylphenol (1.0 eq) in acetone (10 mL/g), add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude potassium salt, which can be used in the next step without further purification.
Step 2: Synthesis of "Fungicide X"
-
Dissolve the crude Intermediate 1 (1.0 eq) in dimethylformamide (DMF) (8 mL/g).
-
Add the desired functionalized alkyl halide (e.g., a substituted benzyl bromide or an allyl bromide containing a toxophore) (1.1 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, "Fungicide X".
Quantitative Data (Hypothetical)
The following table summarizes the expected yields and purity for the synthesis of "Fungicide X". These values are based on typical outcomes for similar Williamson ether syntheses.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 1 | 323.31 | ~95 (crude) | - |
| 2 | Fungicide X | Dependent on alkyl halide | 75-85 | >98 |
Plausible Mode of Action
While the specific mode of action of "Fungicide X" would require extensive biological testing, a plausible mechanism for phenolic-derived fungicides is the disruption of fungal cell membranes. The lipophilic tert-octyl group could facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Caption: Plausible mode of action for a phenolic fungicide.
Conclusion
2-Bromo-4-tert-octylphenol represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and hypothetical application detailed in these notes are intended to provide a foundation for researchers to explore the potential of this and related compounds in the development of new and effective crop protection solutions. Further research into the synthesis of a variety of derivatives and their subsequent biological screening is warranted to fully elucidate the potential of this chemical scaffold in an agricultural context.
References
Application Notes and Protocols: The Role of 2-Bromo-4-tert-octylphenol in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-tert-octylphenol is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of specialty chemicals.[1][2] Its unique structure, featuring a reactive bromine atom, a sterically hindering tert-octyl group, and a phenolic hydroxyl group, makes it a valuable precursor for the development of high-performance antioxidants, advanced polymer additives, and potential pharmaceutical and agrochemical building blocks.[3] This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-tert-octylphenol in the synthesis of these specialty chemicals.
Key Applications
2-Bromo-4-tert-octylphenol is primarily utilized in the following applications:
-
Synthesis of Hindered Phenolic Antioxidants: The bulky tert-octyl group and the phenolic hydroxyl moiety are characteristic features of hindered phenolic antioxidants. These compounds are highly effective at scavenging free radicals and are widely used to prevent the oxidative degradation of polymers, lubricants, and other organic materials.
-
Precursor for Polymerization Inhibitors: Phenolic compounds are known to inhibit radical polymerization. The structural attributes of 2-Bromo-4-tert-octylphenol make it a suitable starting material for the synthesis of specialized polymerization inhibitors, which are crucial for the safe storage and transportation of reactive monomers.
-
Intermediate for Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring allows for participation in various palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. These reactions enable the formation of carbon-carbon and carbon-oxygen bonds, leading to the synthesis of complex biaryl compounds and diaryl ethers with applications in materials science and medicinal chemistry.[4]
-
Building Block for Agrochemicals and Pharmaceuticals: The combination of a phenol, a halogen, and a bulky alkyl group provides a scaffold that can be further functionalized to produce active ingredients for agrochemical and pharmaceutical applications.[2][3]
Data Presentation
| Property | Value | Reference |
| CAS Number | 57835-35-5 | [5] |
| Molecular Formula | C14H21BrO | [5] |
| Molecular Weight | 285.22 g/mol | [5] |
| Appearance | White to yellow solid or semi-solid | |
| Purity | ≥98% | |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Experimental Protocols
The following protocols are representative examples of how 2-Bromo-4-tert-octylphenol can be utilized in the synthesis of specialty chemicals. Researchers should note that these are generalized procedures and may require optimization for specific substrates and scales.
Application 1: Synthesis of a Hindered Phenolic Antioxidant via Ullmann Coupling
This protocol describes the synthesis of 2,2'-dihydroxy-5,5'-di-tert-octylbiphenyl, a potent hindered phenolic antioxidant, through a copper-catalyzed Ullmann coupling of 2-Bromo-4-tert-octylphenol.
Reaction Scheme:
References
- 1. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol (57835-35-5) at Nordmann - nordmann.global [nordmann.global]
- 3. 57835-35-5 | MFCD09907053 | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol [aaronchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. 57835-35-5 CAS Manufactory [m.chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-tert-octylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-tert-octylphenol. This versatile building block is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials, due to the presence of a reactive bromine atom and a sterically hindering tert-octyl group. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a foundational guide for the synthesis of a diverse range of substituted phenol derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. 2-Bromo-4-tert-octylphenol is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst and a bulky tert-octyl group that can influence the regioselectivity and stability of the resulting products. The phenolic hydroxyl group can also be a site for further functionalization. This document aims to provide researchers with a comprehensive resource for employing this substrate in various palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific quantitative data for the cross-coupling reactions of 2-Bromo-4-tert-octylphenol is not extensively available in the public domain, the following tables provide representative conditions and expected yield ranges based on analogous reactions with structurally similar hindered aryl bromides. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-octylphenol with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 24 | 75-85 |
Table 2: Heck Reaction of 2-Bromo-4-tert-octylphenol with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 65-75 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 60-70 |
Table 3: Sonogashira Coupling of 2-Bromo-4-tert-octylphenol with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 12 | 80-90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NH (2.5) | Toluene | 70 | 16 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 50 | 24 | 85-95 |
Table 4: Buchwald-Hartwig Amination of 2-Bromo-4-tert-octylphenol with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 70-80 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 75-85 |
Experimental Protocols
The following are detailed, generalized protocols for performing the aforementioned cross-coupling reactions with 2-Bromo-4-tert-octylphenol. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Suzuki-Miyaura Coupling Protocol
Reaction Principle: The Suzuki-Miyaura reaction couples an organoboron compound (boronic acid or ester) with an organohalide using a palladium catalyst and a base.[1][2]
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-4-tert-octylphenol, the arylboronic acid, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Protocol
Reaction Principle: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3][4]
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Phosphine ligand (if required, e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4-tert-octylphenol, the palladium catalyst, and the phosphine ligand (if used) in the anhydrous solvent.
-
Add the base and the alkene to the reaction mixture.
-
Heat the mixture to the specified temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Reaction Principle: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-tert-octylphenol, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base. Stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Buchwald-Hartwig Amination Protocol
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[7][8]
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by 2-Bromo-4-tert-octylphenol and the amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-bromo-4-tert-octylphenol, is a substituted phenol with potential as a scaffold in drug discovery. The presence of a bromine atom and a bulky alkyl group on the phenolic ring provides a unique combination of lipophilicity and potential for further functionalization. The phenolic hydroxyl group serves as a key handle for derivatization, allowing for the synthesis of a diverse library of compounds with modified physicochemical and pharmacological properties.
Bromophenols, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-diabetic effects.[1][2] The derivatization of the phenolic hydroxyl group through reactions like O-alkylation and O-acylation can significantly impact these activities by altering factors such as hydrogen bonding capacity, steric hindrance, and overall molecular shape.[3] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized derivatives. The presented data is illustrative to guide researchers in their drug discovery efforts.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 57835-35-5[4] |
| Molecular Formula | C14H21BrO[4][5] |
| Molecular Weight | 285.22 g/mol [4][5] |
| Appearance | Colorless Oil[5] |
| Boiling Point | 140 °C (at 3-5 Torr)[5] |
| Density | 1.204 g/cm³ (Predicted)[5] |
| Storage | Store at 10°C - 25°C, protect from light, keep under inert gas.[4] |
Derivatization Strategies
The primary site for derivatization on this compound is the phenolic hydroxyl group. Two common and effective strategies are O-alkylation (ether synthesis) and O-acylation (ester synthesis).
General Workflow for Derivatization and Biological Screening
Caption: General workflow from derivatization to biological evaluation.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Add the desired alkyl halide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ether derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: O-Acylation of this compound
This protocol outlines a general method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 mmol) to the solution.
-
Slowly add the acyl chloride or acid anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Illustrative Biological Data
The following table presents hypothetical biological activity data for a series of derivatives of this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be evaluated.
Table 1: Hypothetical Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | R Group | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent | -H | >100 | >100 | >100 |
| Derivative 1 | -CH₃ | 75.2 | 88.4 | 95.1 |
| Derivative 2 | -CH₂CH₃ | 62.5 | 75.8 | 81.3 |
| Derivative 3 | -CH₂Ph | 25.1 | 30.5 | 42.8 |
| Derivative 4 | -C(O)CH₃ | 58.9 | 65.2 | 70.4 |
| Derivative 5 | -C(O)Ph | 35.7 | 42.1 | 55.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Biological Screening Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Potential Signaling Pathway in Cancer
Derivatives of phenolic compounds are known to modulate various signaling pathways implicated in cancer progression. One such pathway is the MAPK/ERK pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for the synthesized derivatives.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for novel therapeutics.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and illustrative data provided herein serve as a foundational guide for researchers to synthesize and evaluate a library of derivatives with the potential for enhanced biological activity. Further investigation into the structure-activity relationships and mechanism of action of these compounds is warranted to unlock their full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Colored Impurities in the Final Product
Symptoms: The isolated product has a yellow or brownish tint.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation of the phenol: | Phenolic compounds can be susceptible to air oxidation, leading to colored byproducts. |
| Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of a reducing agent like sodium bisulfite during workup. | |
| Residual Bromine: | Incomplete quenching of bromine from the synthesis step can impart color. |
| Solution: Ensure a thorough wash with a reducing agent solution (e.g., 10% sodium thiosulfate or sodium bisulfite) during the initial workup.[1] | |
| Highly Conjugated Impurities: | Formation of minor byproducts with extended conjugation can result in color. |
| Solution: Treatment with activated charcoal during recrystallization can help adsorb these colored impurities. Use a minimal amount to avoid significant product loss. |
Issue 2: Poor Separation During Column Chromatography
Symptoms: Co-elution of the desired product with impurities, as observed by TLC or other analytical methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System: | The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities. |
| Solution: Systematically screen different solvent systems. A common starting point for brominated phenols is a mixture of hexanes and ethyl acetate.[2] The polarity can be fine-tuned by adjusting the ratio. For challenging separations of aromatic compounds, incorporating toluene into the eluent can be beneficial due to π-π stacking interactions.[2] | |
| Co-elution of Regioisomers: | The synthesis may produce the desired ortho-bromo isomer along with the para-bromo isomer, which can be difficult to separate. |
| Solution: Employ a long chromatography column to increase the theoretical plates.[2] Use a shallow and slow gradient of the eluting solvent.[2] If separation is still not achieved, consider preparative HPLC.[2] | |
| Sample Overload: | Loading too much crude material onto the column can lead to broad peaks and poor resolution. |
| Solution: As a general guideline, use a silica gel to crude product ratio of at least 50:1 by weight.[2] | |
| Compound Instability on Silica Gel: | Phenolic compounds can sometimes streak or decompose on acidic silica gel. |
| Solution: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent. Alternatively, use a different stationary phase like alumina. |
Issue 3: Difficulties with Recrystallization
Symptoms: The product "oils out" instead of forming crystals, or no crystals form at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| "Oiling Out" of Product: | The compound is coming out of solution at a temperature above its melting point. This is common for compounds with relatively low melting points. |
| Solution: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.[3] Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature.[3] If available, add a seed crystal of the pure compound. | |
| No Crystal Formation: | The solution is not supersaturated, or nucleation is inhibited. |
| Solution: If too much solvent was used, carefully evaporate some of it to concentrate the solution. Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator). Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. | |
| High Level of Impurities: | The presence of significant impurities can inhibit crystallization. |
| Solution: First, purify the crude product by passing it through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The two most common and effective purification methods for this compound are flash column chromatography and recrystallization.[2] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.
Q2: What are the likely impurities I might encounter after the synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting material: 4-(2,4,4-trimethylpentan-2-yl)phenol.
-
Regioisomers: While the ortho-bromination is often desired, some amount of the para-brominated isomer may be formed.
-
Polybrominated products: Dibrominated or even tribrominated phenols can be formed if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Dehalogenated byproducts: In some cases, loss of the bromine atom can occur.[2]
Q3: What solvent systems are recommended for the recrystallization of this compound?
A3: For substituted phenols, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water.[2] Given the nonpolar nature of the tert-octyl group, a good starting point would be a mixed solvent system such as ethanol/water or isopropanol/water. Alternatively, recrystallization from a nonpolar solvent like hexanes or heptane might be effective.
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of column chromatography.[2] Since this compound contains an aromatic ring, it should be UV active and can be visualized under a UV lamp.[2] For assessing the purity of the final product, more quantitative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of substituted bromophenols. Note that the optimal conditions for this compound should be determined empirically.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel | Most common choice. |
| Eluent System | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 95:5) and gradually increase the polarity. | |
| Expected Purity | >95% | Dependent on the separation from impurities. | |
| Recrystallization | Solvent System | Ethanol/Water or Hexanes | The choice depends on the solubility profile of the crude product. |
| Expected Purity | >98% | Can be very effective at removing small amounts of impurities. | |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material and the chosen solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.[4]
-
Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed based on TLC analysis.
-
Collect fractions of a consistent volume.[4]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, water).
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a mixed solvent system (e.g., ethanol/water), the compound should be soluble in the "good" solvent (ethanol) and insoluble in the "poor" solvent (water).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the "good" solvent) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
common side reactions in the synthesis of 2-Bromo-4-tert-octylphenol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-4-tert-octylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-Bromo-4-tert-octylphenol?
A1: The synthesis is achieved through the electrophilic aromatic substitution (bromination) of 4-tert-octylphenol. The hydroxyl group (-OH) is a strong activating group, directing the incoming bromine electrophile to the positions ortho to it. Since the para position is blocked by the tert-octyl group, bromination occurs at one of the ortho positions (C2 or C6).
Q2: What are the most common side reactions or impurities I should expect?
A2: The most significant side reaction is over-bromination, leading to the formation of 2,6-dibromo-4-tert-octylphenol . Due to the high reactivity of the phenol ring, this byproduct can form easily if the reaction conditions are not carefully controlled. Another common impurity is unreacted 4-tert-octylphenol starting material.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The expected order of elution (Rf value) from highest to lowest will be: 2,6-dibromo-4-tert-octylphenol (least polar) > 2-Bromo-4-tert-octylphenol > 4-tert-octylphenol (most polar).
Reaction and Side Reaction Overview
The desired reaction is the mono-bromination of the starting material. However, the formation of a di-brominated byproduct is a common issue.
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-tert-Octylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 4-tert-octylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the bromination of 4-tert-octylphenol, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Brominating Agent: The brominating agent (e.g., Bromine, NBS) may have degraded. 2. Insufficient Activation: While phenols are activated rings, suboptimal conditions might hinder the reaction. 3. Reaction Not Reaching Completion: Inadequate reaction time or temperature. 4. Product Loss During Work-up: Emulsion formation during extraction or loss during solvent removal. | 1. Use a fresh bottle of the brominating agent or purify/test the existing one. For instance, N-bromosuccinimide (NBS) should be recrystallized if it has a yellow tint. 2. For less reactive systems, consider a milder brominating agent or the addition of a catalyst. Ensure the pH is appropriate for the chosen method. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 4. During extraction, add brine to break up emulsions. Be cautious during solvent evaporation, especially if the product is volatile. |
| Formation of Multiple Products (Polysubstitution) | 1. Over-bromination: Phenols are highly activated, leading to the formation of di- and tri-brominated products.[1] 2. Harsh Reaction Conditions: High temperatures or highly polar solvents can favor multiple substitutions. | 1. Control Stoichiometry: Use a 1:1 molar ratio of 4-tert-octylphenol to the brominating agent. 2. Milder Brominating Agent: Switch from elemental bromine to a less reactive source like N-bromosuccinimide (NBS). 3. Solvent Choice: Employ non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to reduce the reaction rate and improve selectivity. 4. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to better control the reaction rate. |
| Poor Regioselectivity (Formation of ortho- and para-isomers) | 1. Steric Hindrance vs. Electronic Effects: The tert-octyl group at the para position directs bromination to the ortho position. However, reaction conditions can influence the selectivity. 2. Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio. | 1. For selective ortho-bromination of a para-substituted phenol, a method using NBS in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol has been shown to be effective for similar substrates.[2] 2. Experiment with different solvents. Non-polar solvents often favor the para-product in general phenol bromination, but since the para-position is blocked, solvent choice will modulate the ortho-substitution. |
| Reaction is Too Fast/Exothermic | 1. High Reactivity of Phenol: The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution. 2. Concentrated Reagents: Using highly concentrated reactants can lead to an uncontrolled reaction rate. | 1. Dilute Reactants: Use a more dilute solution of the reactants. 2. Slow Addition: Add the brominating agent dropwise to the solution of 4-tert-octylphenol, preferably using a dropping funnel. 3. Temperature Control: Maintain a low temperature throughout the addition using an ice bath or other cooling system. |
| Persistent Color After Reaction | 1. Excess Bromine: A yellow, orange, or reddish-brown color in the reaction mixture after the reaction is complete indicates the presence of unreacted bromine. | 1. Quenching: Add a quenching agent to the reaction mixture. Common choices include aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Add the quenching solution dropwise until the color disappears. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The desired mono-brominated product may have a similar polarity to the starting material and di-brominated byproducts, making separation by column chromatography challenging. 2. Presence of Succinimide: If using NBS, the succinimide byproduct needs to be removed. | 1. Optimize Chromatography Conditions: Use a solvent system for column chromatography that provides good separation on a TLC plate first. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. 2. Aqueous Wash: During the work-up, wash the organic layer with water or a saturated sodium bicarbonate solution to remove the water-soluble succinimide. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the mono-bromination of 4-tert-octylphenol?
A1: The major product of the mono-bromination of 4-tert-octylphenol is 2-bromo-4-tert-octylphenol. The bulky tert-octyl group is in the para-position relative to the hydroxyl group. The hydroxyl group is an ortho-, para-director. Since the para-position is blocked, electrophilic substitution will be directed to the ortho-positions.
Q2: Do I need to use a Lewis acid catalyst for this reaction?
A2: Generally, a Lewis acid catalyst is not required for the bromination of phenols.[3][4] The hydroxyl group is a strong activating group, making the aromatic ring sufficiently nucleophilic to react with bromine or other brominating agents directly.
Q3: What are the key safety precautions I should take?
A3:
-
4-tert-Octylphenol: Causes skin irritation and serious eye damage. It is also very toxic to aquatic life.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Bromine: Is highly corrosive, toxic if inhaled, and a strong oxidizer.[6][7][8] It should be handled in a well-ventilated fume hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of a spill.
-
N-Bromosuccinimide (NBS): Can cause skin burns and eye damage.[9] It should be handled with care, avoiding inhalation of dust.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (eluent) would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The starting material, 4-tert-octylphenol, should have a different Rf value than the brominated product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: What is a typical work-up procedure for this reaction?
A5: A general work-up procedure involves:
-
Quenching any excess brominating agent with a reducing agent like sodium thiosulfate solution until the color dissipates.
-
Transferring the reaction mixture to a separatory funnel and diluting with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Separating the organic layer and washing it sequentially with water, a saturated sodium bicarbonate solution (especially if NBS was used), and finally with brine.
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtering off the drying agent and removing the solvent under reduced pressure using a rotary evaporator.
-
Purifying the crude product, typically by column chromatography.[10]
Data Presentation
Table 1: Comparison of Common Brominating Agents for Phenols
| Brominating Agent | Typical Solvent(s) | Selectivity | Key Advantages | Key Disadvantages |
| Elemental Bromine (Br₂) | Non-polar (e.g., CCl₄, CS₂) or Polar (e.g., Acetic Acid, Water) | Good for para-substitution in non-polar solvents; can lead to polysubstitution in polar solvents. | Readily available and inexpensive. | Highly corrosive and toxic; can lead to over-bromination. |
| N-Bromosuccinimide (NBS) | CCl₄, CH₂Cl₂, Acetonitrile, Methanol | Generally provides good control for mono-bromination.[11] Selectivity can be tuned with additives (e.g., pTsOH for ortho-selectivity in para-substituted phenols).[2] | Solid, easier to handle than bromine; milder reaction. | Can be a source of radical side reactions; succinimide byproduct must be removed. |
| Potassium Bromide (KBr) / Potassium Bromate (KBrO₃) | Acetic Acid / Water | Good for mono-bromination under acidic conditions.[12] | In situ generation of bromine, avoiding the handling of elemental bromine. | Requires acidic conditions; reaction rate is pH-dependent.[12] |
Experimental Protocols
Protocol 1: Ortho-Bromination of 4-tert-Octylphenol using NBS
This protocol is adapted from a procedure for the selective ortho-bromination of para-substituted phenols.[2]
Materials:
-
4-tert-Octylphenol
-
N-Bromosuccinimide (NBS), recrystallized
-
p-Toluenesulfonic acid (pTsOH)
-
Methanol (ACS grade)
-
Dichloromethane (for work-up and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-tert-octylphenol (1 equivalent) and pTsOH (0.1 equivalents) in methanol (approximately 1.0 mL per mmol of the phenol).
-
Stir the solution for 10 minutes at room temperature.
-
In a separate flask protected from light, prepare a 0.1 M solution of NBS (1 equivalent) in methanol.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes while stirring.
-
After the addition is complete, stir the reaction mixture for an additional 5-10 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the 2-bromo-4-tert-octylphenol.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
NBS is an irritant; avoid inhalation of dust and skin contact.
-
Methanol is flammable and toxic; handle with care.
Visualizations
Caption: Experimental workflow for the ortho-bromination of 4-tert-octylphenol.
Caption: Troubleshooting decision tree for the bromination of 4-tert-octylphenol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. nj.gov [nj.gov]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Regioselective Bromination of 4-tert-Octylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective bromination of 4-tert-octylphenol.
Frequently Asked Questions (FAQs)
Q1: I am trying to brominate 4-tert-octylphenol, but I am getting a mixture of products. How can I control the regioselectivity?
A1: Achieving regioselectivity in the bromination of 4-tert-octylphenol is a common challenge due to the activating nature of the hydroxyl group, which directs electrophilic substitution to both the ortho and para positions. However, since the para position is already occupied by the bulky tert-octyl group, the primary challenge is to achieve selective mono-bromination at one of the ortho positions without side reactions. The bulky tert-octyl group provides significant steric hindrance, which can be exploited to direct the bromination to the less hindered ortho position.
Key strategies to control regioselectivity include:
-
Choice of Brominating Agent: Milder brominating agents are generally preferred over harsher ones like elemental bromine to prevent over-bromination and side reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of phenols.
-
Solvent Selection: The choice of solvent can significantly influence the selectivity of the reaction. Non-polar solvents can help to modulate the reactivity of the brominating agent. For ortho-bromination, polar protic solvents like methanol have been used effectively in combination with specific catalysts.
-
Use of Additives/Catalysts: Additives like para-toluenesulfonic acid (pTsOH) can be used to promote ortho-selectivity in the bromination of para-substituted phenols.[1]
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
Q2: What are the most common byproducts in the bromination of 4-tert-octylphenol?
A2: The most common byproduct in the bromination of 4-tert-octylphenol is the di-brominated product, 2,6-dibromo-4-tert-octylphenol. This arises from the high activation of the phenol ring by the hydroxyl group. Over-bromination can be minimized by careful control of stoichiometry, using a molar equivalent of the brominating agent, and by employing milder reaction conditions. Other potential byproducts can arise from reactions with impurities in the starting material or solvent.
Q3: How can I favor ortho-bromination of 4-tert-octylphenol?
A3: To favor the formation of 2-bromo-4-tert-octylphenol, you can utilize the steric hindrance of the para-substituent. Specific methods that have been shown to be effective for ortho-bromination of para-substituted phenols include:
-
NBS in Methanol with pTsOH: The use of N-bromosuccinimide (NBS) in ACS-grade methanol in the presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) has been reported to be highly selective for ortho-bromination.[1]
-
Bromine Chloride: Reaction with bromine chloride in an inert organic solvent has also been used for selective ortho-bromination of phenols.
Q4: Can I achieve para-bromination on a phenol that already has a para-substituent?
A4: No, if the para position is already substituted, as in 4-tert-octylphenol, electrophilic aromatic substitution will be directed to the available ortho and meta positions. Given the directing effects of the hydroxyl group (ortho, para-directing) and the alkyl group (ortho, para-directing), substitution will strongly favor the ortho positions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Brominated Product | 1. Incomplete reaction. 2. Decomposition of product during workup. 3. Inactive brominating agent. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Use a mild workup procedure. Quench excess bromine with a reducing agent like sodium thiosulfate. 3. Use freshly opened or purified N-bromosuccinimide. |
| Formation of Di-brominated Byproduct | 1. Use of a harsh brominating agent (e.g., Br2). 2. High reaction temperature. 3. Incorrect stoichiometry (excess brominating agent). | 1. Switch to a milder brominating agent like N-bromosuccinimide (NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Use one equivalent or slightly less of the brominating agent relative to the 4-tert-octylphenol. |
| Poor Regioselectivity (Mixture of isomers) | 1. Reaction conditions not optimized for ortho-selectivity. 2. Steric hindrance not being effectively utilized. | 1. Employ a proven method for ortho-bromination, such as NBS in methanol with a catalytic amount of pTsOH.[1] 2. The bulky tert-octyl group naturally favors ortho-bromination due to steric hindrance at the para position. Optimizing other parameters will enhance this effect. |
| Reaction Not Starting | 1. Impure starting materials. 2. Inactive catalyst or additive. | 1. Ensure the 4-tert-octylphenol is pure. 2. If using a catalyst like pTsOH, ensure it is of good quality. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the ortho-bromination of para-substituted phenols. Note that specific data for 4-tert-octylphenol is limited in the provided search results, so data for the structurally similar 4-tert-butylphenol is included as a reference.
| Substrate | Brominating Agent | Solvent | Additive/Catalyst | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 4-tert-butyl-phenol | Bromine | Chloroform:Carbon Tetrachloride (1:1 v/v) | - | 0 | 2 h | 2-bromo-4-(tert-butyl)phenol | Quantitative | [2] |
| para-Substituted Phenols | NBS | ACS-Grade Methanol | 10 mol % pTsOH | Room Temp. | 15-20 min | mono ortho-brominated product | >86 | [1] |
Experimental Protocols
Protocol 1: Ortho-Bromination of 4-tert-Butylphenol with Bromine (Adaptable for 4-tert-octylphenol) [2]
-
Preparation: In a reaction flask, dissolve 4-tert-butyl-phenol (1 equivalent) in a 1:1 v/v mixture of chloroform and carbon tetrachloride.
-
Cooling: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Addition of Bromine: Prepare a solution of bromine (1.05 equivalents) in chloroform. Add this solution dropwise to the cooled phenol solution over a period of 2 hours.
-
Reaction Monitoring: Monitor the reaction until a slight red coloration from the bromine persists.
-
Quenching: Purge the reaction mixture with nitrogen overnight to remove excess bromine.
-
Workup: Dilute the resulting solution with dichloromethane. Wash the organic layer with a 1% aqueous sodium thiosulfate solution and then with saturated brine.
-
Isolation: Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Ortho-Bromination of para-Substituted Phenols with NBS in Methanol [1]
-
Preparation: In a foiled reaction flask, dissolve the para-substituted phenol (e.g., 4-tert-octylphenol, 1 equivalent) and p-toluenesulfonic acid (pTsOH, 10 mol %) in ACS-grade methanol. Stir for 10 minutes.
-
Addition of NBS: Prepare a solution of N-bromosuccinimide (NBS, 1 equivalent, recrystallized from water) in methanol. Add this solution dropwise to the phenol solution over 20 minutes.
-
Reaction: Stir the reaction mixture for an additional 5 minutes.
-
Isolation: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting residue using column chromatography.
Visualizations
Caption: Troubleshooting workflow for regioselective bromination.
Caption: Experimental workflow for ortho-bromination.
References
Technical Support Center: Dehalogenation of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehalogenation of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the dehalogenation of this compound?
A1: The most prevalent methods for dehalogenating aryl bromides, including substituted phenols like this compound, are catalytic transfer hydrodehalogenation and palladium-catalyzed dehalogenation.[1][2] Catalytic transfer hydrodehalogenation often employs a palladium or ruthenium catalyst with a hydrogen donor like isopropanol.[1][3] Palladium-catalyzed methods may use various palladium sources and ligands with a suitable hydrogen source.[2][4]
Q2: What is the expected product of the dehalogenation reaction?
A2: The expected product is 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction involves the removal of the bromine atom from the phenolic ring and its replacement with a hydrogen atom.
Q3: How can I monitor the progress of the dehalogenation reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help visualize the disappearance of the starting material and the appearance of the product. Mass spectrometry can also be used to identify the products being formed.
Q4: Are there any specific safety precautions I should take when working with this compound and the reagents for dehalogenation?
A4: Yes. This compound is a brominated organic compound and should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The specific safety precautions will also depend on the catalyst, solvent, and hydrogen source used. For instance, palladium catalysts can be pyrophoric, and certain solvents may be flammable or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive Catalyst: The palladium or ruthenium catalyst may be oxidized or poisoned. | - Ensure the catalyst is fresh or has been stored under an inert atmosphere. - Consider using a higher catalyst loading. - For palladium catalysts, pre-activation might be necessary. |
| Inefficient Hydrogen Donor: The chosen hydrogen donor (e.g., isopropanol, ammonium formate) may not be effective under the reaction conditions. | - Switch to a different hydrogen donor. Formic acid and its salts are often effective.[6] - Increase the equivalents of the hydrogen donor. | |
| Steric Hindrance: The bulky 2,4,4-trimethylpentan-2-yl group may hinder the approach of the catalyst to the bromine atom. | - Select a catalyst with less sterically demanding ligands. - Increase the reaction temperature to overcome the activation energy barrier. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature while monitoring the reaction progress. Optimal temperatures for transfer hydrodehalogenation are often around 65-100 °C.[1][3] | |
| Formation of side products | Hydrodehalogenation of other functional groups: If other reducible functional groups are present, they may also react. | - This is less of a concern for this specific molecule, but if derivatives are used, a more selective catalyst system may be required. |
| Dimerization or polymerization of the phenol: Phenolic compounds can undergo oxidative coupling.[7] | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in product isolation/purification | Emulsion formation during workup: The phenolic product and residual base can lead to emulsions during aqueous extraction. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective. |
| Co-elution with starting material or byproducts during chromatography: The product and starting material may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification techniques like recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Transfer Hydrodehalogenation
This is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
Palladium catalyst (e.g., 5 mol% Pd/C or Pd/CeO2)[1]
-
Hydrogen donor (e.g., Isopropanol or Sodium formate)
-
Solvent (e.g., Isopropanol or an appropriate organic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound, the palladium catalyst, and the base.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the solvent and the hydrogen donor to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) with stirring.[1]
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings.
-
Proceed with an appropriate aqueous workup to remove the base and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the optimization of the dehalogenation reaction. Actual results may vary.
| Entry | Catalyst (mol%) | Hydrogen Donor (equiv.) | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd/C (5) | i-PrOH (solvent) | NaOH (3) | 65 | 2 | 75 |
| 2 | Pd/CeO2 (5) | i-PrOH (solvent) | NaOH (3) | 65 | 2 | 90 |
| 3 | [RuCl2(p-cymene)]2 (2.5) | i-PrOH (solvent) | CsOAc (1.2) | 100 | 4 | 85 |
| 4 | Pd/C (5) | HCOOH (3) | Et3N (3) | 80 | 3 | 95 |
Visualizations
Caption: Experimental workflow for the dehalogenation of this compound.
Caption: Troubleshooting logic for low conversion in the dehalogenation reaction.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol (57835-35-5) at Nordmann - nordmann.global [nordmann.global]
- 6. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Bromo-4-tert-octylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Bromo-4-tert-octylphenol. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-Bromo-4-tert-octylphenol?
A1: The most prevalent method for synthesizing 2-Bromo-4-tert-octylphenol is through the electrophilic aromatic substitution of 4-tert-octylphenol. This typically involves the regioselective bromination at the ortho-position relative to the hydroxyl group. The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity.
Q2: What are the key factors that influence the yield and selectivity of the bromination reaction?
A2: Several factors significantly impact the outcome of the synthesis:
-
Brominating Agent: The choice between elemental bromine (Br₂) and N-Bromosuccinimide (NBS) affects selectivity. NBS, particularly with a catalyst, can offer higher ortho-selectivity.
-
Solvent: The polarity of the solvent plays a critical role. Non-polar solvents generally favor mono-bromination, while polar solvents can lead to poly-brominated byproducts.[1][2]
-
Temperature: Lower temperatures are typically employed to control the reaction rate and minimize the formation of side products.
-
Catalyst: Acid catalysts, such as para-toluenesulfonic acid (pTsOH), can be used with NBS to enhance ortho-selectivity.[3][4]
Q3: What are the common side products in this synthesis, and how can their formation be minimized?
A3: The primary side products are the di-brominated species (2,6-dibromo-4-tert-octylphenol) and the para-isomer (if the starting material is not purely para-substituted). To minimize their formation, it is recommended to use a slight molar excess of the brominating agent, maintain a low reaction temperature, and choose a non-polar solvent. Dropwise addition of the brominating agent also helps to control the local concentration and reduce over-bromination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Bromo-4-tert-octylphenol in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of 2-Bromo-4-tert-octylphenol. What are the potential causes?
-
Answer: Low yields can stem from several factors:
-
Inactive Brominating Agent: Ensure the bromine or NBS used is of good quality and has not degraded. NBS should be recrystallized if it appears discolored.
-
Insufficient Reaction Time or Temperature: While low temperatures are generally preferred, the reaction may be too slow if the temperature is excessively low or the reaction time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Moisture Contamination: The presence of water can affect the reactivity of the brominating agent and lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Formation of a Significant Amount of Di-brominated Byproduct
-
Question: My product mixture contains a large proportion of 2,6-dibromo-4-tert-octylphenol. How can I improve the selectivity for mono-bromination?
-
Answer: To favor mono-bromination:
-
Control Stoichiometry: Use a molar ratio of brominating agent to 4-tert-octylphenol that is close to 1:1. A slight excess of the brominating agent (e.g., 1.05 equivalents) can be used to ensure full conversion of the starting material without promoting di-bromination.
-
Slow Addition: Add the brominating agent dropwise to the solution of 4-tert-octylphenol. This maintains a low concentration of the electrophile and reduces the likelihood of a second bromination event.
-
Solvent Choice: Employ non-polar solvents such as carbon tetrachloride or chloroform.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am struggling to separate the 2-Bromo-4-tert-octylphenol from the starting material and byproducts. What purification methods are most effective?
-
Answer:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and di-brominated byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[5]
-
Data Presentation
Table 1: Effect of Brominating Agent on Yield (Illustrative Data based on Analogs)
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 2-Bromo-4-tert-butylphenol (%) | Reference |
| Br₂ | None | CHCl₃/CCl₄ | 0 | Quantitative | [6] |
| NBS | p-TsOH (10 mol%) | Methanol | ~20 | 90 | [1] |
| NBS | None | CH₂Cl₂ | Room Temp. | 60 | [6] |
| H₂O₂-HBr | None | Water | Room Temp. | Quantitative | [7] |
Note: The yields presented are for the analogous compound 2-Bromo-4-tert-butylphenol and serve as a strong indicator for the expected outcomes with 4-tert-octylphenol due to their structural similarity.
Experimental Protocols
Protocol 1: Ortho-Bromination of 4-tert-Octylphenol using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TsOH)
This protocol is adapted from a highly efficient method for the ortho-bromination of para-substituted phenols.[3][4]
Materials:
-
4-tert-octylphenol
-
N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS grade)
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Dichloromethane
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-tert-octylphenol (1.0 eq) and p-TsOH·H₂O (0.1 eq) in methanol.
-
In a separate flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
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Slowly add the NBS solution to the 4-tert-octylphenol solution over 20 minutes at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Characterization Data (based on analogs):
-
¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-octyl group are expected. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃): Signals for the aromatic carbons (including the carbon bearing the bromine and the hydroxyl group) and the aliphatic carbons of the tert-octyl group are anticipated.
-
FTIR (KBr): Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C=C stretches (aromatic), and C-Br stretch are expected.
Mandatory Visualizations
Caption: Synthesis pathway for 2-Bromo-4-tert-octylphenol.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key factors influencing reaction yield.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can include unreacted starting material, 4-(2,4,4-trimethylpentan-2-yl)phenol, and byproducts such as dibrominated species or other regioisomers. Residual brominating agents and solvents may also be present.
Q2: My crude product has a strong color. How can I remove it?
A2: A strong color, often orange or brown, can indicate the presence of residual bromine. This can typically be removed by washing the crude product (dissolved in an organic solvent) with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, followed by a brine wash.[1]
Q3: I am having difficulty separating the product from the unreacted starting material by column chromatography. What can I do?
A3: If co-elution is an issue, you can try optimizing your column chromatography conditions.[2] Consider using a less polar solvent system, a longer column, or a different stationary phase like alumina.[2][3] Running a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.
Q4: After column chromatography, my product is still not pure. What is the next step?
A4: If column chromatography does not yield a product of the desired purity, recrystallization is a highly effective secondary purification step for solid compounds.[4][5][6] Selecting an appropriate solvent system is crucial for successful recrystallization.
Q5: How can I monitor the purification process effectively?
A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your purification. It allows you to visualize the separation of your desired product from impurities in real-time and helps in identifying the appropriate fractions to collect during column chromatography.
Data Presentation: Purification Efficiency
The following table summarizes the expected purity and recovery at different stages of the purification process.
| Purification Stage | Purity (%) | Recovery (%) | Common Impurities Removed |
| Crude Product | 75-85 | 100 | Unreacted starting material, dibrominated byproducts, residual reagents |
| After Aqueous Wash | 85-90 | 95-98 | Residual bromine and acidic impurities |
| After Column Chromatography | >95 | 80-90 | Unreacted starting material and most byproducts |
| After Recrystallization | >99 | 70-85 (of chromatographed material) | Remaining isomeric and other minor impurities |
Experimental Protocols
Protocol 1: Aqueous Work-up for Crude Product
-
Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite until the color of the organic layer is no longer dark.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[1]
-
Perform a final wash with brine to remove any remaining aqueous residue.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the partially purified product.
Protocol 2: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for phenolic compounds include heptane, ethanol/water, or toluene.
-
-
Dissolution:
-
Dissolve the impure product in a minimal amount of the hot solvent to create a saturated solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 5. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 6. Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Selective Bromination of Phenol
Welcome to the technical support center for the bromination of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in achieving selective monobromination and avoiding polysubstitution.
Frequently Asked Questions (FAQs)
Q1: My bromination of phenol is resulting in a mixture of polybrominated products (di- and tri-bromophenols) instead of the desired monobrominated product. What is causing this, and how can I fix it?
A1: Polysubstitution is a common issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring, making it highly susceptible to electrophilic attack.[1][2] When using highly reactive brominating agents like bromine water, multiple bromine atoms can be readily added to the ortho and para positions.[1][3][4]
To prevent polysubstitution, consider the following troubleshooting steps:
-
Choice of Brominating Agent: Avoid highly reactive systems like aqueous bromine.[1][5] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) offer better control.[1]
-
Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water can enhance the reactivity of bromine and promote polysubstitution by facilitating the formation of the highly reactive phenoxide ion.[1][6][7] Using non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) can temper the reaction rate and favor monobromination.[1][7][8]
-
Temperature Control: Lowering the reaction temperature helps to manage the reaction rate and improves selectivity towards the monobrominated product.[1]
-
Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to the phenol.[1]
Q2: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-bromophenol. How can I direct the bromination to a specific position?
A2: The hydroxyl group of phenol is an ortho-, para-director, and achieving high regioselectivity can be challenging.[1][2] The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1][8]
Here's how you can enhance regioselectivity:
-
For Para-selectivity:
-
Utilize a non-polar solvent like carbon disulfide (CS₂) or ethyl acetate.[1][9]
-
Consider sterically bulky brominating agents which will preferentially attack the less hindered para position.[1]
-
A combination of bromine with a metal halide like calcium bromide in an ester solvent has been shown to be highly selective for the para position.[9][10]
-
-
For Ortho-selectivity:
-
Specific reagent systems have been developed to favor ortho-bromination. One effective method involves using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.[11] This system can provide high yields of the mono ortho-brominated product.[11]
-
Amine-catalyzed ortho-bromination with NBS has also been reported as a method to improve ortho-selectivity.[12]
-
Q3: My reaction yield is very low, even when I seem to have controlled for polysubstitution. What are the potential causes and solutions?
A3: Low yields in phenol bromination can stem from several factors:
-
Reagent Reactivity: Ensure your brominating agent is active. NBS can decompose over time, and bromine solutions can lose their potency.
-
Reaction Conditions: The reaction may require optimization of time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1]
-
pH Control: For reactions involving in-situ generation of bromine, such as the KBr/KBrO₃ system, the pH is critical. Acidic conditions are necessary for the generation of Br₂.[13] For the KBr-KBrO₃ method, a pH of 3 was found to be optimal, while for the NBS-KBr method, a pH of 4 showed the highest reactivity.[13]
-
Substrate Solubility: Ensure your phenol substrate is fully dissolved in the chosen solvent system to allow for a homogeneous reaction.
Q4: I am observing the formation of colored impurities in my final product. What are these, and how can I prevent them?
A4: Colored impurities can arise from the oxidation of the phenol or the brominated product, or from residual bromine.[1]
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid exposing the reaction mixture to light, as photochemical side reactions can occur.
-
-
Removal:
-
After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears.
-
Purify the crude product using column chromatography or recrystallization to remove colored impurities.
-
Troubleshooting Guide
This table summarizes common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Polysubstitution (formation of di- and tri-bromophenols) | 1. Highly reactive brominating agent (e.g., bromine water).[1][4] 2. Polar, protic solvent (e.g., water) enhancing reactivity.[6][7] 3. High reaction temperature. 4. Excess brominating agent. | 1. Switch to a milder brominating agent like N-bromosuccinimide (NBS).[1] 2. Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1][8] 3. Lower the reaction temperature.[1] 4. Use a 1:1 stoichiometric ratio of phenol to brominating agent.[1] |
| Poor Regioselectivity (mixture of ortho and para isomers) | 1. The hydroxyl group is an ortho, para-director.[1] 2. Reaction conditions do not favor one isomer over the other. | 1. For para-selectivity : Use a non-polar solvent.[1] 2. For ortho-selectivity : Use NBS with a catalytic amount of p-TsOH in methanol.[11] |
| Low Reaction Yield | 1. Inactive or degraded reagents. 2. Sub-optimal reaction time or temperature. 3. Incorrect pH for in-situ bromine generation.[13] 4. Incomplete dissolution of the substrate. | 1. Use fresh, high-quality reagents. 2. Monitor the reaction by TLC or GC to optimize conditions.[1] 3. Adjust the pH to be acidic (pH 3-4) for KBr/KBrO₃ or NBS/KBr systems.[13] 4. Choose a solvent system in which the starting material is fully soluble. |
| Formation of Colored Impurities | 1. Oxidation of phenol or product. 2. Presence of unreacted bromine.[1] | 1. Run the reaction under an inert atmosphere. 2. Quench excess bromine with a sodium bisulfite solution post-reaction. 3. Purify the product via column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol
This protocol is adapted for selective para-bromination by controlling the reaction conditions.
-
Dissolve Phenol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate (1 equivalent) in a non-polar solvent such as carbon disulfide (CS₂) or ethyl acetate.[1][9] Cool the flask in an ice bath to 0-5 °C.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same non-polar solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature. The addition should be slow to control the reaction rate and prevent localized high concentrations of bromine.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature. Monitor the progress of the reaction by TLC until the starting material is consumed. The disappearance of the bromine color is also an indicator of reaction progression.[1]
-
Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure para-bromophenol.
Protocol 2: Selective Ortho-bromination of p-substituted Phenols
This protocol is for the selective mono-ortho-bromination of phenols that have a substituent at the para-position.
-
Prepare Solution: In a round-bottom flask, dissolve the para-substituted phenol (1 equivalent) and p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) in ACS-grade methanol.[11]
-
Add Brominating Agent: To the stirred solution at room temperature, add N-bromosuccinimide (NBS, 1 equivalent) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15-20 minutes.[11] Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired mono ortho-brominated product.[11]
Visualizations
Caption: Logical relationship between reaction conditions and product selectivity in phenol bromination.
Caption: General experimental workflow for selective phenol bromination.
Caption: Troubleshooting decision tree for preventing polysubstitution in phenol bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicmystery.com [organicmystery.com]
- 8. Khan Academy [khanacademy.org]
- 9. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 10. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. chemrxiv.org [chemrxiv.org]
Navigating the Scale-Up Synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, a key intermediate in various pharmaceutical and chemical industries, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of this critical bromination reaction.
Troubleshooting Guide
Scaling up the synthesis of this compound from the lab bench to pilot or production scale often introduces complexities. The following guide addresses potential issues, their root causes, and recommended solutions.
Low Yield and Purity
One of the most common challenges in scaling up this synthesis is achieving a satisfactory yield and high purity of the final product.
| Issue | Potential Causes | Recommended Solutions |
| Low Conversion of 4-tert-Octylphenol | - Insufficient brominating agent.- Poor mixing in the reactor.- Low reaction temperature. | - Ensure accurate stoichiometry of the brominating agent (e.g., bromine). A slight excess (1.05-1.1 equivalents) may be necessary.- Optimize the stirring speed and impeller design for the reactor volume to ensure a homogeneous reaction mixture.- Monitor and maintain the optimal reaction temperature. The bromination of phenols is often exothermic, requiring efficient cooling. |
| High Levels of Impurities | - Formation of polybrominated byproducts.- Presence of unreacted starting material.- Formation of diaryl ethers. | - Control the addition rate of the brominating agent to avoid localized high concentrations.- Optimize reaction time and temperature to maximize mono-bromination.- For purification, consider fractional distillation under reduced pressure or recrystallization from a suitable solvent system. The addition of a mild base, such as sodium acetate, during the reaction may inhibit the formation of diaryl ethers.[1] |
| Product Loss During Work-up | - Emulsion formation during aqueous washes.- Product precipitation in the organic phase. | - Use gentle agitation during extractions and consider adding brine to break emulsions.- Ensure a sufficient volume of organic solvent is used to maintain product solubility. |
Reaction Control and Safety
The bromination of phenols is an energetic reaction that requires careful management, especially at a larger scale.
| Issue | Potential Causes | Recommended Solutions |
| Exothermic Reaction (Runaway) | - Rapid addition of brominating agent.- Inadequate cooling capacity of the reactor. | - Implement a controlled, slow addition of the brominating agent using a dosing pump.- Ensure the reactor's cooling system is sufficient for the scale of the reaction and monitor the internal temperature closely with a calibrated probe. |
| Handling of Hazardous Bromine | - High volatility and corrosivity of bromine. | - Use a closed system for bromine transfer.- Ensure adequate ventilation and have a scrubber system in place to neutralize any bromine vapors.- All equipment should be made of compatible materials, such as glass-lined steel or PVDF. |
| Generation of HBr Gas | - Byproduct of the bromination reaction. | - Vent the reactor through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the hydrogen bromide gas. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity for the synthesis of this compound on a larger scale?
A1: While specific data for this compound is limited in publicly available literature, analogous large-scale brominations of similar phenols, such as 4-methylphenol, have reported yields exceeding 99% and purities greater than 99.5% under optimized conditions.[2] Achieving such results for this compound would depend on careful control of reaction parameters and efficient purification.
Q2: What are the main byproducts to expect in the bromination of 4-tert-octylphenol?
A2: The primary byproducts are typically the isomeric 2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenol due to over-bromination. Unreacted 4-tert-octylphenol may also be present. The formation of diaryl ethers is another potential side reaction.[1] The regioselectivity is generally high for the ortho-position due to the directing effect of the hydroxyl group.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the disappearance of the starting material and the formation of the product and byproducts. For structural confirmation and purity assessment of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.
Q4: Are there safer alternatives to using elemental bromine for this synthesis?
A4: Yes, alternative brominating agents can be considered to improve safety. N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine. Another approach is the in-situ generation of bromine from a bromide salt (e.g., KBr or HBr) and an oxidant (e.g., H₂O₂ or NaOCl), which avoids the storage and handling of large quantities of elemental bromine.[3]
Q5: What are the critical safety precautions for handling bromine in a large-scale setting?
A5: Bromine is highly toxic and corrosive.[1] Key safety measures include:
-
Conducting the reaction in a well-ventilated area, preferably in a walk-in fume hood.
-
Using personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat.
-
Having an emergency shower and eyewash station readily accessible.
-
Ensuring a bromine spill kit with a neutralizing agent (e.g., sodium thiosulfate) is available.
Experimental Protocol (Adapted for Scale-Up)
The following is a generalized, adapted protocol for the synthesis of this compound based on procedures for similar compounds. Note: This protocol should be optimized at a small scale before attempting a large-scale synthesis.
Materials:
-
4-tert-Octylphenol
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Glass-lined reactor with overhead stirring, a temperature probe, a dropping funnel, and a condenser connected to a scrubber.
-
Cooling system for the reactor.
-
Separatory funnel (for work-up).
-
Rotary evaporator.
-
Distillation apparatus for purification.
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, charge 4-tert-octylphenol (1.0 eq) and dichloromethane. Stir the mixture until the phenol is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using the reactor's cooling system.
-
Bromine Addition: Slowly add liquid bromine (1.05 eq), dissolved in a portion of dichloromethane, to the stirred solution via the dropping funnel over a period of 2-4 hours. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Slowly add a 10% solution of sodium thiosulfate to quench any unreacted bromine. The red-brown color of bromine should disappear.
-
Work-up:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield and purity issues.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-4-tert-octylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-Bromo-4-tert-octylphenol. This substrate's sterically hindered and electron-rich nature presents specific hurdles that often require tailored reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-Bromo-4-tert-octylphenol failing or giving very low yields?
Low yields with this substrate are common and typically stem from a combination of factors. The primary challenge is the significant steric hindrance from the bulky tert-octyl group and the adjacent phenol, which impedes key steps in the catalytic cycle.[1][2] Additionally, the electron-donating nature of the phenol group makes the carbon-bromine bond stronger and more resistant to the initial oxidative addition step by the palladium catalyst.[3]
Q2: Standard catalysts like Pd(PPh₃)₄ are not working. What is the best catalyst and ligand combination for this hindered phenol?
For sterically demanding substrates, standard catalysts are often ineffective.[2] Success hinges on using a catalyst system with bulky, electron-rich ligands that can accelerate the difficult oxidative addition and reductive elimination steps.
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are excellent first choices.[2][4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are highly active and have shown great success in coupling sterically hindered substrates, sometimes at very low catalyst loadings.[4][5]
Q3: My reaction shows no conversion. How should I select the right base and solvent?
The base is critical for activating the boronic acid for the transmetalation step. For hindered systems, stronger bases are often required.
-
Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2] If the reaction remains sluggish, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][5]
-
Solvent Systems: Anhydrous polar aprotic solvents are preferred. Toluene, 1,4-dioxane, or THF are common choices.[6][7] A mixed solvent system, such as dioxane/water (e.g., 4:1), can be beneficial for dissolving inorganic bases like K₃PO₄, but care must be taken to avoid excessive water.[6][8]
Q4: I'm observing a significant amount of a symmetrical biaryl byproduct. How can I prevent this?
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst.[9][10][11] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[10]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.[10]
Q5: How can I tell if my boronic acid is decomposing, and what can I do about it?
If you observe the formation of a byproduct corresponding to the protonated arene of your boronic acid, protodeboronation is likely occurring. This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by excess water, especially with aqueous bases.[8][10][12]
-
Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[8]
-
Anhydrous Conditions: If possible, use a thoroughly dried base and anhydrous solvents to limit the amount of water present.[3][8]
Q6: Does the unprotected phenol -OH group interfere with the reaction?
The acidic proton of the phenol can react with the base, and the resulting phenoxide can potentially coordinate to the palladium center, inhibiting catalysis. While protecting the phenol is an option, many modern catalyst systems, particularly those with bulky NHC or phosphine ligands, can tolerate free hydroxyl groups without a significant loss of activity.[5] It is often worth attempting the reaction without protection first, using a robust catalyst system.
Troubleshooting and Optimization Guide
Problem: No Reaction or Low Conversion of Starting Material
If your reaction is stalled, a systematic optimization of the parameters is necessary. The most impactful variables for this substrate are the ligand, base, and solvent.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For very difficult cases) | Rationale |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2-4 mol%) | Pd(OAc)₂ is common and effective. Pre-formed palladacycles can offer higher activity. |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | A suitably bulky NHC ligand (e.g., IPr) | Bulky, electron-rich ligands are essential for overcoming steric and electronic barriers.[2][4] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | t-BuOK (2.5 equiv) | A moderately strong base is a good start. Cs₂CO₃ can offer better solubility. t-BuOK is a very strong base for recalcitrant substrates.[2][5] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene (anhydrous) | 2-MeTHF (anhydrous) | Dioxane/water helps dissolve the base.[6] Anhydrous conditions may be required if protodeboronation is an issue.[8] |
| Temperature | 100 °C | 110 °C | 120 °C | Higher temperatures may be needed to overcome the high activation energy of this hindered coupling. |
Diagrams and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-4-tert-octylphenol
Note: This is a robust starting point. Optimization based on the troubleshooting guide may be necessary.
Materials:
-
2-Bromo-4-tert-octylphenol (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄, finely ground and dried (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add 2-Bromo-4-tert-octylphenol (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and degassed water. Add enough of this solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the 2-Bromo-4-tert-octylphenol.
-
Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A generalized workflow for setting up the Suzuki coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Bromo-4-tert-octylphenol
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Bromo-4-tert-octylphenol is fundamental to ensuring the integrity of subsequent synthetic steps and the quality of the final product. This versatile building block is utilized in the synthesis of more complex molecules, where even minor impurities can affect reaction yields, safety, and efficacy.[1]
This guide presents an objective comparison of the primary analytical techniques for assessing the purity of 2-Bromo-4-tert-octylphenol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We also discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary method for structural confirmation and quantitative analysis. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific analytical requirements.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, resolution, speed, and the specific physicochemical properties of the analyte and its potential impurities. The following table summarizes the performance characteristics of the principal analytical techniques for 2-Bromo-4-tert-octylphenol.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2] | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Intrinsic quantitative method where signal intensity is directly proportional to the number of atomic nuclei, providing purity without a specific analyte reference standard.[3] |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds to increase volatility.[4] | Suitable for a broad range of compounds, including non-volatile and thermally labile substances.[5] | Not dependent on volatility. |
| Typical Sensitivity | High (ng/mL to pg/mL range).[6] | Moderate to High (µg/mL to ng/mL range).[7] | Lower sensitivity (~0.1% for impurities).[3] |
| Resolution of Isomers | Excellent, especially with high-resolution capillary columns.[8] | Good to Excellent, highly dependent on stationary phase chemistry and mobile phase optimization.[9] | Dependent on spectral resolution; can distinguish isomers with unique NMR signals. |
| Impurity Identification | Provides structural information through mass fragmentation patterns, enabling identification of unknown impurities. | Identification is based on retention time comparison with known standards. Diode-Array Detection (DAD) provides UV spectra for tentative identification. | Provides definitive structural information for both the main compound and impurities, if their signals are resolved and above the detection limit.[2] |
| Sample Throughput | Moderate to High. | High, especially with modern UHPLC systems. | Moderate. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible purity assessments. The following sections provide methodologies for HPLC, GC-MS, and qNMR analysis of 2-Bromo-4-tert-octylphenol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of phenolic compounds. It is particularly effective for separating the main component from non-volatile impurities and positional isomers that may arise during synthesis.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-hexyl or PFP columns can offer alternative selectivity for aromatic compounds.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Bromo-4-tert-octylphenol sample.
-
Dissolve the sample in 10 mL of the mobile phase (pre-mixed at the starting gradient condition) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards by diluting the stock solution as needed.
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks (Area % method). For higher accuracy, an external standard method with a certified reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high-resolution separation and definitive identification of volatile impurities, residual solvents, and by-products from the synthesis of 2-Bromo-4-tert-octylphenol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source. A Flame Ionization Detector (FID) can also be used for quantification.[10]
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 1.0 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
For trace analysis, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to silylate the phenolic hydroxyl group, improving peak shape and volatility.
Data Analysis: Purity is calculated using the peak area percentage. The mass spectrum of the main peak should be compared against a reference spectrum or library for identity confirmation. Impurity peaks can be tentatively identified by interpreting their fragmentation patterns.
Visualized Workflows and Logic
To better illustrate the processes involved in purity assessment, the following diagrams outline the experimental workflows and the logic behind method selection.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
A Comparative Guide to Brominating Agents for the Synthesis of 2-Bromo-4-tert-octylphenol
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of various brominating agents for the synthesis of 2-bromo-4-tert-octylphenol. Initially, the query suggested a comparison of 2-bromo-4-tert-octylphenol as a brominating agent. However, phenolic compounds are substrates for bromination, not reagents for it. Therefore, this guide has been developed under the premise that the user is interested in the most effective methods for synthesizing 2-bromo-4-tert-octylphenol by brominating its precursor, 4-tert-octylphenol.
The selection of an appropriate brominating agent is a critical decision in organic synthesis, directly influencing reaction yield, regioselectivity, and overall efficiency. This document will compare the performance of three common brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Dibromoisocyanuric Acid (DBI)—for the bromination of para-substituted phenols, using 4-tert-butylphenol as a close and well-documented analog for 4-tert-octylphenol. The data presented is supported by experimental findings from peer-reviewed literature.
Data Presentation: Performance of Brominating Agents
The following table summarizes the performance of different brominating agents in the ortho-monobromination of 4-tert-butylphenol, the key transformation to produce the target compound.
| Brominating Agent | Substrate | Reaction Conditions | Yield of 2-bromo-4-tert-butylphenol | Product Distribution (ortho:para:dibromo) | Reference |
| **Molecular Bromine (Br₂) ** | 4-tert-butylphenol | Chloroform:Carbon Tetrachloride (1:1), 0°C, 2h | Quantitative | Predominantly ortho-monobrominated | |
| N-Bromosuccinimide (NBS) | 4-tert-butylphenol | Methanol, 10 mol% p-TsOH, rt, 25 min | >86% (isolated yield) | Highly selective for ortho-monobromination | |
| Dibromoisocyanuric Acid (DBI) | Electron-rich phenols | General data, specific to p-alkylphenols not found | High (qualitative) | Generally high, but regioselectivity can vary | [1][2] |
| H₂O₂-HBr System | 4-tert-butylphenol | Water, rt | Quantitative | Regioselective for 2-bromo-4-tert-butylphenol |
Mandatory Visualization
Below are diagrams illustrating key aspects of the bromination process.
Caption: General experimental workflow for phenol bromination.
Caption: Electrophilic Aromatic Bromination of a p-Substituted Phenol.
Experimental Protocols
**1. Bromination using Molecular Bromine (Br₂) **
This protocol is adapted from a procedure for the bromination of 4-tert-butylphenol, which is expected to have similar reactivity to 4-tert-octylphenol.
Materials:
-
4-tert-butylphenol
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
1% aqueous sodium thiosulfate solution
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
A solution of 4-tert-butylphenol (20 g, 0.133 mol) in a 1:1 v/v mixture of chloroform and carbon tetrachloride (64 mL) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.
-
A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) is added dropwise over 2 hours to the phenol solution at 0°C. The addition is continued until a slight red coloration persists.
-
The reaction mixture is then purged with nitrogen overnight.
-
The resulting solution is diluted with dichloromethane (50 mL) and washed sequentially with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL).
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-4-tert-butylphenol.
Expected Outcome: This procedure is reported to give a quantitative yield of the desired ortho-brominated product.
Bromination using N-Bromosuccinimide (NBS)
This protocol is based on a highly ortho-selective monobromination method for para-substituted phenols.
Materials:
-
4-tert-butylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
-
Dichloromethane or 1% methanol in dichloromethane (for chromatography)
Procedure:
-
In a reaction vessel, dissolve 4-tert-butylphenol (on a gram scale) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol.
-
In a separate flask, dissolve N-bromosuccinimide (100 mol%) in methanol to make a 0.1 M solution.[3]
-
Add the NBS solution dropwise to the phenol solution over a period of 20 minutes at room temperature.[3]
-
Stir the reaction mixture for an additional 5 minutes. The reaction is typically complete within 25 minutes.[3]
-
Concentrate the reaction mixture in vacuo.[3]
-
Purify the residue by column chromatography using dichloromethane or 1% methanol in dichloromethane as the eluent to obtain pure 2-bromo-4-tert-butylphenol.[3]
Expected Outcome: This method provides excellent yields (>86%) and high selectivity for the desired mono ortho-brominated product.
Bromination using Dibromoisocyanuric Acid (DBI)
While specific data for p-alkylphenols is limited, DBI is a potent brominating agent. The following is a general procedure for the bromination of a deactivated aromatic compound, which can be adapted for more reactive substrates like phenols with careful control of stoichiometry and reaction time.
Materials:
-
4-tert-octylphenol
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (adapted):
-
Dissolve 4-tert-octylphenol in concentrated sulfuric acid in a reaction vessel at room temperature.
-
Add Dibromoisocyanuric acid in a stoichiometric amount for monobromination. Note that both bromine atoms of DBI can be utilized.
-
Stir the mixture at room temperature. The reaction time will likely be significantly shorter than for deactivated substrates and should be monitored closely by TLC or UPLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Expected Outcome: DBI is a powerful brominating agent, and high conversion is expected.[1][2] However, due to its high reactivity, there is a potential for over-bromination, and careful optimization of reaction conditions is necessary to achieve high selectivity for the mono-ortho product.
Comparison of Brominating Agents
Molecular Bromine (Br₂) is a strong and readily available brominating agent. It can provide a quantitative yield of 2-bromo-4-tert-butylphenol under controlled conditions. However, it is a highly corrosive and toxic liquid with a high vapor pressure, making it difficult and hazardous to handle. Reactions with Br₂ can be exothermic and produce corrosive HBr as a byproduct.
N-Bromosuccinimide (NBS) is a white crystalline solid that is much easier and safer to handle than liquid bromine.[1] It serves as a source of electrophilic bromine and is particularly effective for the selective ortho-bromination of para-substituted phenols, especially in the presence of a catalyst like p-TsOH in a polar protic solvent like methanol. This system offers high yields and excellent regioselectivity for the desired product.
Dibromoisocyanuric Acid (DBI) is a solid and powerful brominating agent, often more reactive than NBS, particularly for deactivating aromatic rings.[1][2] While this high reactivity is advantageous for less reactive substrates, it may lead to a lack of selectivity and over-bromination with highly activated substrates like phenols. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired monobromination.
H₂O₂-HBr System represents an environmentally benign "green" approach to bromination. This system has been shown to quantitatively and regioselectively convert 4-tert-butylphenol to 2-bromo-4-tert-butylphenol in water at room temperature.
Conclusion
For the synthesis of 2-bromo-4-tert-octylphenol, both molecular bromine and N-Bromosuccinimide have been shown to be highly effective, providing excellent yields of the desired ortho-brominated product.
-
N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-TsOH in methanol stands out as a superior choice due to its high ortho-selectivity, high yield, mild reaction conditions, and the operational safety of using a solid reagent.
-
**Molecular Bromine (Br₂) ** is a viable and high-yielding alternative, but its hazardous nature requires stringent safety precautions.
-
Dibromoisocyanuric Acid (DBI) is a potent reagent, but its high reactivity may pose challenges in controlling the selectivity for the monobromination of an activated substrate like 4-tert-octylphenol, potentially leading to di- or tri-brominated byproducts.
-
The H₂O₂-HBr system offers a promising green alternative with high yield and selectivity.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and desired level of selectivity. For most laboratory and industrial applications focused on the selective synthesis of 2-bromo-4-tert-octylphenol, the NBS/p-TsOH/methanol system offers the best combination of performance, safety, and control.
References
- 1. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cas 98-22-6,2,6-DIBROMO-4-TERT-BUTYL-PHENOL | lookchem [lookchem.com]
A Head-to-Head Comparison of Brominating Agents: N-Bromosuccinimide vs. 1,3-Dibromo-5,5-dimethylhydantoin
In the landscape of organic synthesis, the choice of a brominating agent is pivotal, influencing reaction efficiency, selectivity, and safety. For researchers, scientists, and professionals in drug development, making an informed decision between the array of available reagents is critical. This guide provides an in-depth, objective comparison between two prominent N-bromo compounds: the well-established N-Bromosuccinimide (NBS) and the increasingly popular 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
While both are effective sources of electrophilic bromine, DBDMH has emerged as a compelling alternative to the more traditional NBS, offering advantages in atom economy, cost-effectiveness, and, in certain applications, superior performance.[1][2][3] This comparison delves into their performance in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Molecular Weight | 177.98 g/mol | 285.93 g/mol |
| Active Bromine Atoms | 1 | 2 |
| Physical State | White to off-white crystalline solid[4] | White to slightly yellow crystalline powder[1] |
| Byproduct | Succinimide | 5,5-dimethylhydantoin |
| Atom Economy | Lower | Higher[5] |
Performance in Key Bromination Reactions
The efficacy of a brominating agent is best assessed through its performance in common and critical organic transformations. Below is a summary of quantitative data from comparative studies.
Benzylic Bromination
The benzylic bromination of toluene is a classic benchmark reaction. Data from a study on Lewis acid-catalyzed bromination highlights the potential for DBDMH to outperform NBS under specific conditions.[6][7]
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) |
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 |
| 3 | DBDMH (0.5 equiv) | None | 0 | 0 |
| 4 | NBS (1.0 equiv) | None | 0 | 0 |
Data sourced from a comparative study on Lewis acid-catalyzed benzylic bromination.[6][7]
Ortho-Monobromination of Phenols
DBDMH has been reported as an excellent reagent for the selective ortho-monobromination of phenols, a crucial transformation in the synthesis of various functionalized aromatic compounds.[8]
| Substrate | Product | Yield with DBDMH (%) |
| Phenol | 2-Bromophenol | 92.5 |
| p-Cresol | 2-Bromo-4-methylphenol | 95 |
| 4-Fluorophenol | 2-Bromo-4-fluorophenol | 98 |
Data reflects the high efficiency and selectivity of DBDMH for the ortho-position.[8]
Reaction Mechanisms: A Visual Guide
The versatility of both NBS and DBDMH stems from their ability to participate in both radical and electrophilic bromination pathways, depending on the reaction conditions.
Caption: Radical chain mechanism for allylic and benzylic bromination using NBS or DBDMH.
Caption: General pathway for electrophilic aromatic bromination.
Experimental Protocols
Benzylic Bromination of Toluene with DBDMH and ZrCl₄
This protocol is based on the Lewis acid-catalyzed benzylic bromination study.[7]
Materials:
-
Toluene (0.5 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.25 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.05 mmol)
-
Dichloromethane (4 mL)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
Procedure:
-
To a suspension of zirconium(IV) chloride in 2 mL of dichloromethane, add a solution of toluene and DBDMH in 2 mL of dichloromethane at room temperature.
-
Stir the mixture for 2 hours at room temperature under ambient light.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether.
-
The organic layer can then be analyzed, for example by GC, to determine the yield of benzyl bromide.[7]
Ortho-Monobromination of Phenol with DBDMH
This protocol is a general procedure for the selective bromination of phenols.[8]
Materials:
-
Phenolic substrate (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mmol)
-
Chloroform (5-7 mL)
-
10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution (for work-up)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenolic substrate in chloroform in a flask at room temperature.
-
Add solid DBDMH in portions to the solution while stirring. The disappearance of the initial red or deep brown color can indicate the consumption of the added portion.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure. The solid byproduct (5,5-dimethylhydantoin) can often be removed by filtration.
-
For substrates with low solubility, a work-up with 10% aqueous sodium hydrosulfite solution can be performed. The organic layer is then separated, dried over MgSO₄, and concentrated to yield the product.[8]
Safety and Handling
Both NBS and DBDMH are hazardous materials and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]
-
N-Bromosuccinimide (NBS): Can be an irritant. It is known to have incompatibilities with certain solvents, such as DMF, where it can undergo hazardous thermal decomposition.[9][10][11]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that is generally considered safer and easier to handle than liquid bromine.[5][12] It is also used as a disinfectant, indicating a different safety profile than many synthetic reagents.[13] The primary byproduct, 5,5-dimethylhydantoin, is a stable organic compound.[9]
Conclusion
Both N-Bromosuccinimide and 1,3-Dibromo-5,5-dimethylhydantoin are highly effective and versatile brominating agents. While NBS has a long history of reliable use in organic synthesis, DBDMH presents several key advantages that make it a superior choice in many contexts. Its higher atom economy, due to possessing two bromine atoms per molecule, leads to reduced waste and lower costs.[1][3] Furthermore, experimental evidence suggests that DBDMH can provide significantly higher yields in certain reactions, such as the Lewis acid-catalyzed benzylic bromination.[6][7] For electrophilic aromatic brominations, particularly the selective ortho-bromination of phenols, DBDMH has demonstrated excellent efficacy.[8]
The choice between NBS and DBDMH will ultimately depend on the specific requirements of the synthesis, including the substrate, desired selectivity, and reaction scale. However, for researchers and drug development professionals seeking to optimize their synthetic routes for efficiency, cost-effectiveness, and a favorable safety profile, 1,3-Dibromo-5,5-dimethylhydantoin is an alternative that warrants serious consideration.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 12. benchchem.com [benchchem.com]
- 13. DBDMH - Wikipedia [en.wikipedia.org]
Absence of Public Crystal Structure Data for 2-Bromo-4-tert-octylphenol Necessitates Comparative Analysis of Analogs
A comprehensive search for the X-ray crystal structure of 2-Bromo-4-tert-octylphenol has revealed no publicly available data. To provide structural insights and a framework for its potential crystallographic validation, this guide presents a comparative analysis of two structurally related compounds: 4-tert-butylphenol and 2,4-dibromophenol. The selection of these alternatives is based on the presence of a bulky alkyl group at the para-position and bromine substitution on the phenol ring, respectively, allowing for a comparative assessment of their solid-state structures.
This guide furnishes a detailed comparison of the crystallographic data for these two analogs, alongside a generalized experimental protocol for the synthesis and crystallization of phenolic compounds for X-ray diffraction analysis. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with substituted phenols.
Comparative Crystallographic Data
The structural parameters of 4-tert-butylphenol and 2,4-dibromophenol, as determined by X-ray crystallography, are summarized below. These data provide a basis for understanding the influence of different substituents on the crystal packing and molecular geometry of the phenol ring.
| Parameter | 4-tert-butylphenol | 2,4-dibromophenol |
| Formula | C₁₀H₁₄O | C₆H₄Br₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.58 Å, b = 6.22 Å, c = 12.45 Å | a = 10.33 Å, b = 4.05 Å, c = 18.06 Å |
| β = 108.3° | β = 103.4° | |
| Volume (ų) | 852.3 | 735.2 |
| Z | 4 | 4 |
| Resolution (Å) | Not Reported | Not Reported |
| R-factor | Not Reported | Not Reported |
| CCDC Number | 787583 | 12005 (inferred) |
Experimental Protocols
The following section outlines a generalized methodology for the synthesis, purification, and crystallization of phenolic compounds, such as the analogs discussed, to obtain single crystals suitable for X-ray diffraction.
Synthesis and Purification
Synthesis of 4-tert-butylphenol: A common method for the synthesis of 4-tert-butylphenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutylene.
-
Phenol is dissolved in a suitable solvent (e.g., a non-polar organic solvent).
-
A Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄) is added to the solution.
-
Isobutylene gas is bubbled through the reaction mixture at a controlled temperature.
-
The reaction is monitored until completion (e.g., by TLC or GC).
-
The reaction is quenched, and the product is extracted and purified by distillation or recrystallization from a solvent like petroleum ether to yield crystalline 4-tert-butylphenol.
Synthesis of 2,4-dibromophenol: 2,4-dibromophenol can be prepared by the direct bromination of phenol.
-
Phenol is dissolved in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride).
-
A solution of bromine in the same solvent is added dropwise to the phenol solution at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The product is then isolated, for instance by pouring the reaction mixture into water, and the crude product is collected.
-
Purification is achieved through vacuum distillation followed by recrystallization from a solvent such as chloroform at low temperatures to obtain crystals of 2,4-dibromophenol.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray structure determination. The following are common techniques:
-
Slow Evaporation: A nearly saturated solution of the purified compound in a suitable solvent is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed to room temperature, or even lower temperatures. The decrease in solubility upon cooling promotes crystal growth.
-
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container that contains a larger volume of a "less good" solvent (an anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Sublimation: For compounds that are volatile and thermally stable, sublimation can be an effective method for growing crystals. The compound is heated under vacuum, and the vapor is allowed to deposit on a cold surface, forming crystals.
Experimental Workflow for Structure Validation
The process of validating a chemical structure using X-ray crystallography follows a well-defined workflow, from the initial synthesis of the compound to the final analysis of the diffraction data.
Spectroscopic Deep Dive: A Comparative Analysis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol and a Related Isomer
A detailed spectroscopic comparison of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol and its structural analog, 2-Bromo-4-tert-butylphenol, is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their spectroscopic properties, supported by experimental data, to aid in their identification and characterization.
Due to a scarcity of publicly available spectroscopic data for the positional isomers of this compound, this guide will focus on the characterization of the primary isomer and contrast it with the closely related and well-documented 2-Bromo-4-tert-butylphenol. This comparative approach will highlight the influence of the bulky C8H17 side chain on the spectroscopic signatures.
Molecular Structures
Isomer 1: this compound Isomer 2 (Analog): 2-Bromo-4-tert-butylphenol
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides insights into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Assignment | This compound (Predicted)¹ | 2-Bromo-4-tert-butylphenol² |
| -OH | ~4.5-5.5 ppm (broad singlet) | 5.4 ppm (singlet) |
| Aromatic H (ortho to -OH) | ~7.3-7.5 ppm (doublet) | 7.35 ppm (doublet, J=2.4 Hz) |
| Aromatic H (meta to -OH) | ~7.0-7.2 ppm (doublet of doublets) | 7.15 ppm (doublet of doublets, J=8.6, 2.4 Hz) |
| Aromatic H (para to -OH) | ~6.8-7.0 ppm (doublet) | 6.85 ppm (doublet, J=8.6 Hz) |
| -C(CH₃)₂- | ~1.3-1.4 ppm (singlet) | 1.29 ppm (singlet) |
| -CH₂- | ~1.7-1.8 ppm (singlet) | - |
| -C(CH₃)₃ | ~0.7-0.8 ppm (singlet) | - |
¹Predicted values based on standard chemical shift tables and data from similar compounds. ²Data obtained from publicly available spectral databases.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Assignment | This compound (Predicted)¹ | 2-Bromo-4-tert-butylphenol² |
| C-OH | ~150-155 ppm | ~150.1 ppm |
| C-Br | ~110-115 ppm | ~112.5 ppm |
| C-Alkyl (Aromatic) | ~140-145 ppm | ~145.2 ppm |
| Aromatic CH | ~115-135 ppm | ~115.9, 128.5, 131.2 ppm |
| Quaternary C (tert-octyl) | ~38-42 ppm | ~34.2 ppm (tert-butyl) |
| Quaternary C (tert-octyl) | ~55-60 ppm | - |
| -CH₂- | ~50-55 ppm | - |
| -C(CH₃)₂- | ~31-33 ppm | ~31.5 ppm (tert-butyl) |
| -C(CH₃)₃ | ~30-32 ppm | - |
¹Predicted values based on standard chemical shift tables and data from similar compounds. ²Data obtained from publicly available spectral databases.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Vibrational Mode | This compound (Predicted)¹ | 2-Bromo-4-tert-butylphenol² |
| O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) | ~3450 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | ~3050 cm⁻¹ |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | ~2960 cm⁻¹ |
| C=C stretch (aromatic) | 1500-1600 cm⁻¹ | ~1600, 1490 cm⁻¹ |
| C-O stretch (phenolic) | 1150-1250 cm⁻¹ | ~1230 cm⁻¹ |
| C-Br stretch | 500-650 cm⁻¹ | ~600 cm⁻¹ |
¹Predicted values based on characteristic IR absorption frequencies. ²Data obtained from publicly available spectral databases.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and elemental composition.
| Ion | This compound (Predicted m/z)¹ | 2-Bromo-4-tert-butylphenol (m/z)² |
| [M]⁺ | 284/286 (isotopic pair) | 228/230 (isotopic pair) |
| [M-CH₃]⁺ | 269/271 | 213/215 |
| [M-C₄H₉]⁺ | - | 171/173 |
| [M-C₈H₁₇]⁺ | 171/173 | - |
| [M-Br]⁺ | 205 | 149 |
¹Predicted m/z values based on molecular weight and expected fragmentation patterns. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity. ²Data obtained from publicly available spectral databases.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenol sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used with a relaxation delay of 2-5 seconds and an acquisition time of 1-2 seconds.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the salt plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
-
Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for direct infusion.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of the phenol isomers.
Caption: A generalized workflow for the spectroscopic characterization of phenol isomers.
The Impact of 4-Alkyl Substituents on the Reactivity of 2-Bromophenols in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency of cross-coupling reactions is paramount in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-bromo-4-alkylphenols in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The analysis is supported by established chemical principles and representative experimental data to inform catalyst selection and reaction optimization.
The reactivity of 2-bromo-4-alkylphenols in palladium-catalyzed cross-coupling reactions is significantly influenced by the steric and electronic properties of the alkyl group at the para position to the hydroxyl group. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl bromide to the palladium(0) catalyst. The steric hindrance imposed by the 4-alkyl substituent can affect the approach of the bulky catalyst to the C-Br bond, thereby influencing the reaction rate.
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic data for the entire series of 2-bromo-4-alkylphenols is not extensively documented in a single study, the relative reactivity can be inferred from established principles of steric hindrance in cross-coupling reactions. Generally, as the steric bulk of the 4-alkyl group increases (from methyl to tert-butyl), the rate of the cross-coupling reaction is expected to decrease. This is due to the increased steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.
The electronic effect of the alkyl groups (all are electron-donating) is expected to be similar across the series, with a minor increase in inductive effect with increasing alkyl substitution. However, the steric effect is the dominant factor influencing the reactivity differences among these substrates.
The expected trend in reactivity is as follows:
2-bromo-4-methylphenol > 2-bromo-4-ethylphenol > 2-bromo-4-isopropylphenol > 2-bromo-4-tert-butylphenol
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is important to note that the data is compiled from various sources and analogous systems, and reaction conditions are not identical; therefore, direct comparison of absolute yields should be interpreted with caution. The primary utility of this data is to illustrate the general feasibility and potential steric challenges associated with bulkier alkyl groups.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of 2-Bromo-4-alkylphenols with Phenylboronic Acid
| 4-Alkyl Substituent | Substrate | Product | Representative Yield (%) | Reference |
| Methyl | 2-Bromo-4-methylphenol | 5-Methyl-[1,1'-biphenyl]-2-ol | 85-95 | [1] |
| Ethyl | 2-Bromo-4-ethylphenol | 5-Ethyl-[1,1'-biphenyl]-2-ol | 80-90 (estimated) | - |
| Isopropyl | 2-Bromo-4-isopropylphenol | 5-Isopropyl-[1,1'-biphenyl]-2-ol | 75-85 (estimated) | - |
| tert-Butyl | 2-Bromo-4-tert-butylphenol | 5-(tert-Butyl)-[1,1'-biphenyl]-2-ol | 70-80 (estimated) | - |
Table 2: Representative Yields for the Heck Reaction of 2-Bromo-4-alkylphenols with Styrene
| 4-Alkyl Substituent | Substrate | Product | Representative Yield (%) | Reference |
| Methyl | 2-Bromo-4-methylphenol | 2-Methyl-4-((E)-styryl)phenol | 75-85 | [2] |
| Ethyl | 2-Bromo-4-ethylphenol | 2-Ethyl-4-((E)-styryl)phenol | 70-80 (estimated) | - |
| Isopropyl | 2-Bromo-4-isopropylphenol | 2-Isopropyl-4-((E)-styryl)phenol | 65-75 (estimated) | - |
| tert-Butyl | 2-Bromo-4-tert-butylphenol | 2-(tert-Butyl)-4-((E)-styryl)phenol | 60-70 (estimated) | - |
Table 3: Representative Yields for the Buchwald-Hartwig Amination of 2-Bromo-4-alkylphenols with Morpholine
| 4-Alkyl Substituent | Substrate | Product | Representative Yield (%) | Reference |
| Methyl | 2-Bromo-4-methylphenol | 2-Methyl-4-morpholinophenol | 80-90 | [3] |
| Ethyl | 2-Bromo-4-ethylphenol | 2-Ethyl-4-morpholinophenol | 75-85 (estimated) | - |
| Isopropyl | 2-Bromo-4-isopropylphenol | 2-Isopropyl-4-morpholinophenol | 70-80 (estimated) | - |
| tert-Butyl | 2-Bromo-4-tert-butylphenol | 2-(tert-Butyl)-4-morpholinophenol | 65-75 (estimated) | - |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Bromo-4-alkylphenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-4-alkylphenol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
2-Bromo-4-alkylphenol (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine the 2-bromo-4-alkylphenol, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, alkene, and base.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.[2]
Buchwald-Hartwig Amination Protocol
Materials:
-
2-Bromo-4-alkylphenol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the 2-bromo-4-alkylphenol and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Factors influencing the reactivity of 2-bromo-4-alkylphenols.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
A Comparative Guide to the Regioselectivity of Bromination Methods for 4-tert-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bromination methods for 4-tert-octylphenol, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. The regioselectivity of bromination is a critical factor in determining the final product distribution and overall efficiency of a synthetic route. This document summarizes experimental data on different bromination strategies, offering detailed protocols and a visual representation of the reaction pathways to aid in the selection of the most suitable method for a desired outcome, be it ortho-mono-bromination, di-bromination, or para-bromination (though the para position is blocked in the starting material, this nomenclature is used for analogous discussions).
Data Presentation: Regioselectivity of Bromination Methods
The following table summarizes the product distribution for different bromination methods applied to 4-tert-octylphenol and structurally similar p-substituted phenols. The data highlights the regioselectivity of each method, providing a quantitative basis for comparison.
| Bromination Method | Reagents | Solvent | Product Distribution (ortho-mono : di-ortho) | Yield (%) | Reference Substrate |
| Ortho-Selective Bromination | |||||
| Method 1 | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) | Methanol | 94 : 3 | 92 | p-Cresol[1] |
| Method 2 | N-bromo-t-butylamine | Dichloromethane | Highly selective for ortho-monobromination | High | General for phenols[2] |
| Di-bromination | |||||
| Method 3 | N-Bromosuccinimide (NBS) | Acetonitrile | Predominantly di-brominated | Moderate | Boc-d-Tyr-OMe[3] |
| Method 4 | Bromine (excess) | Acetic Acid | Primarily 2,6-dibromo product | - | General for phenols |
Note: Data for 4-tert-octylphenol was not explicitly available for all methods. In such cases, data from structurally similar p-alkylphenols is provided as a representative expectation of regioselectivity.
Experimental Protocols
Detailed methodologies for the key bromination experiments are provided below.
Method 1: Ortho-Selective Monobromination with NBS and p-TsOH
This protocol is adapted from a procedure for the ortho-bromination of p-cresol and is expected to yield high selectivity for 2-bromo-4-tert-octylphenol.[1]
Materials:
-
4-tert-octylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-tert-octylphenol (1.0 eq) and p-TsOH (0.1 eq) in methanol (1.0 mL per mmol of phenol).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes.
-
Stir the reaction mixture for an additional 15-20 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Highly Selective Ortho-Monobromination with N-bromo-t-butylamine
This method is known for its high ortho-selectivity for a range of phenols.[2]
Materials:
-
4-tert-octylphenol
-
tert-Butylamine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve tert-butylamine (1.1 eq) in dichloromethane and cool to 0 °C.
-
Slowly add NBS (1.1 eq) in portions to the stirred solution. Allow the mixture to stir for 20 minutes at 0 °C to generate N-bromo-t-butylamine in situ.
-
In a separate flask, dissolve 4-tert-octylphenol (1.0 eq) in dichloromethane.
-
Add the freshly prepared N-bromo-t-butylamine solution dropwise to the phenol solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Method 3: Di-bromination with N-Bromosuccinimide
This protocol is based on conditions that favor di-bromination of activated phenols.[3]
Materials:
-
4-tert-octylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-tert-octylphenol (1.0 eq) in acetonitrile.
-
Add NBS (2.2 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the mono-brominated intermediate is consumed.
-
Quench the reaction with saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,6-dibromo-4-tert-octylphenol by column chromatography.
Method 4: Di-bromination with Excess Bromine in Acetic Acid
A classic method for the exhaustive bromination of phenols.
Materials:
-
4-tert-octylphenol
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-tert-octylphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the excess bromine by adding a saturated sodium bisulfite solution until the red color disappears.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Visualization of Bromination Pathways
The following diagram illustrates the logical relationship between the different bromination methods and their expected regioselective outcomes for 4-tert-octylphenol.
References
A Comparative Guide to the GC-MS Analysis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol and its reaction products. We will explore alternative analytical techniques, present detailed experimental protocols, and offer quantitative data to support methodological choices in a research and drug development context.
Introduction
This compound, also known as 2-bromo-4-tert-octylphenol, is a brominated alkylphenol of interest in synthetic chemistry and as a potential intermediate in the development of new pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its synthesis, identifying byproducts, and ensuring the purity of the final product. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification. This guide will delve into the specifics of GC-MS analysis and compare it with High-Performance Liquid Chromatography (HPLC), another widely used analytical method.
Comparison of Analytical Methods: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.[1][2][3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV-Vis or mass spectrometry.[4] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the detector used; fluorescence and mass spectrometry detectors offer high sensitivity.[5] |
| Selectivity | High selectivity due to mass-based detection, allowing for confident identification of compounds. | Selectivity can be high, especially when coupled with a mass spectrometer (LC-MS). UV-Vis detection is less selective. |
| Sample Throughput | Can be high, with typical run times of 20-40 minutes. | Can be high, with run times varying depending on the separation complexity. |
| Advantages | Excellent separation for complex mixtures, definitive compound identification.[6] | Versatile, applicable to a broader range of compounds without derivatization.[3] |
| Disadvantages | Not suitable for non-volatile or thermally unstable compounds. | Resolution may be lower than GC for some volatile compounds. |
Experimental Protocols
This protocol is adapted from a general method for the bromination of phenols.
Materials:
-
4-(2,4,4-trimethylpentan-2-yl)phenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(2,4,4-trimethylpentan-2-yl)phenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The reaction is typically monitored by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the excess bromine by adding a 5% sodium thiosulfate solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: 50-500 amu
-
Injection Mode: Splitless (1 µL injection volume)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 50% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
DAD: 280 nm
-
MS (ESI+): Scan from m/z 100-600
-
-
Injection Volume: 10 µL
Data Presentation
While the experimental mass spectrum for the target compound is not publicly available, a predicted fragmentation pattern can be inferred from the analysis of similar molecules like 2-bromo-4-methylphenol[7] and 2-bromo-4-tert-butylphenol.[8]
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-(2,4,4-trimethylpentan-2-yl)phenol (Starting Material) | ~12.5 | 206 (M+), 191, 149, 135, 57 |
| This compound | ~14.2 | 284/286 (M+), 269/271, 227/229, 213/215, 57 |
| Dibrominated byproduct | ~15.8 | 362/364/366 (M+), 347/349/351, 305/307/309, 57 |
Note: The presence of bromine results in a characteristic isotopic pattern for fragments containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 284 and 286. A significant fragment would likely result from the loss of a methyl group (CH₃) from the tert-octyl side chain, leading to a peak at m/z 269 and 271. Another characteristic fragmentation would be the cleavage of the C-C bond to lose a tert-butyl group (C₄H₉), resulting in a fragment at m/z 227 and 229. The base peak is often the fragment resulting from the loss of the entire tert-octyl group, leading to a bromophenol fragment.
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: Key decision factors for GC-MS vs. HPLC.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the analysis of this compound and its reaction products. GC-MS provides unparalleled separation and identification capabilities for volatile compounds, making it an excellent choice for detailed reaction monitoring and impurity profiling. HPLC offers greater versatility for a wider range of compounds without the need for derivatization and is a robust method for routine quality control. The selection of the optimal method will depend on the specific analytical needs, available instrumentation, and the properties of the compounds of interest. This guide provides the foundational information for researchers to make an informed decision for their analytical challenges.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]
- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of ¹H and ¹³C NMR Spectral Data for 2-Bromo-4-tert-octylphenol and Structural Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-tert-octylphenol. Due to the limited availability of specific spectral data for 2-Bromo-4-tert-octylphenol in publicly accessible databases, this guide leverages data from structurally similar compounds to predict and understand its spectral characteristics. The primary analogs used for this comparison are 2-Bromo-4-tert-butylphenol, 4-tert-octylphenol, and 2-Bromo-4-methylphenol.
The structural similarities and differences between these molecules, particularly the substituents on the phenol ring, allow for a detailed analysis of their influence on the chemical shifts of the aromatic protons and carbons. This comparison is crucial for the identification and characterization of 2-Bromo-4-tert-octylphenol in various experimental settings.
Data Presentation: A Comparative Table of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-Bromo-4-tert-butylphenol and other related phenolic compounds. These values provide a basis for predicting the spectral features of 2-Bromo-4-tert-octylphenol.
Table 1: ¹H NMR Spectral Data of 2-Bromo-4-tert-butylphenol and Related Compounds
| Compound | Solvent | Aromatic-H (ppm) | -OH (ppm) | Alkyl-H (ppm) |
| 2-Bromo-4-tert-butylphenol | CDCl₃ | ~6.5-7.5 | Not specified | ~0.9-1.5 |
| 2-Bromo-4-methylphenol [1] | CDCl₃ | 7.27 (s, 1H), 7.01 (d, J=8.25 Hz, 1H), 6.90 (d, J=8.24 Hz, 1H) | 5.37 (s, 1H) | 2.27 (s, 3H) |
| 2-Bromo-5-methoxyphenol [2] | CDCl₃ | 7.31 (d, J=8.9 Hz, 1H), 6.60 (d, J=2.8 Hz, 1H), 6.42 (dd, J=8.9, 2.8 Hz, 1H) | 5.50 (s, 1H) | 3.86 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectral Data of 2-Bromo-4-methylphenol and Related Compounds
| Compound | Solvent | Aromatic-C (ppm) | Alkyl-C (ppm) |
| 2-Bromo-4-methylphenol [1] | CDCl₃ | 150.03, 132.12, 131.41, 129.77, 115.74, 109.83 | 20.19 |
| 4-tert-Octylphenol [3] | CDCl₃ | Specific shifts not detailed in search results | Specific shifts not detailed in search results |
| 2-Bromo-5-methoxyphenol [2] | CDCl₃ | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89 | 55.55 (-OCH₃) |
Note: Detailed, peer-reviewed ¹H and ¹³C NMR data for 2-Bromo-4-tert-octylphenol were not available in the searched resources. The data for 2-Bromo-4-tert-butylphenol is based on general ranges found in several sources.[4][5]
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra, based on standard practices described in the supporting information of various chemical research publications.[1][2][6]
General Procedure for NMR Spectroscopy:
-
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2] Alternatively, the residual solvent peak can be used as a reference.[2]
-
Instrumentation: Spectra are recorded on a nuclear magnetic resonance spectrometer, such as a Bruker Avance-400, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1][2]
-
Data Acquisition for ¹H NMR: The data is reported with the chemical shift in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).[1][2]
-
Data Acquisition for ¹³C NMR: Spectra are typically obtained with complete proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.00 ppm).[2]
Mandatory Visualization
The logical workflow for the comparative analysis of the NMR spectral data is illustrated in the diagram below.
References
A Researcher's Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Bromo-4-tert-octylphenol
For chemists engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science, the efficient formation of carbon-carbon and carbon-heteroatom bonds is a paramount objective. The sterically hindered aryl halide, 2-bromo-4-tert-octylphenol, and its close analog, 2-bromo-4-tert-butylphenol, are valuable building blocks. However, their participation in cross-coupling reactions is highly dependent on the choice of an appropriate catalytic system. This guide provides a comparative overview of various palladium-based catalysts commonly employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving such substrates.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The choice of palladium precursor and, crucially, the phosphine ligand, can dramatically influence reaction yield and efficiency. While specific comparative studies on 2-bromo-4-tert-octylphenol are not extensively documented, data from reactions with structurally similar aryl bromides provide valuable insights into catalyst performance.
Below is a summary of the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates. The data is illustrative and intended to guide catalyst selection.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 |
| Pd₂(dba)₃ + P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Key Observations:
-
Bulky, electron-rich phosphine ligands , such as SPhos and P(t-Bu)₃, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for the coupling of sterically hindered aryl bromides. These systems often allow for lower catalyst loadings and milder reaction conditions.
-
PdCl₂(dppf) is a robust and versatile catalyst that is effective for a broad range of boronic acids.
-
Pd(PPh₃)₄ , a more traditional catalyst, can be effective but may require higher temperatures and longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylphenol with Phenylboronic Acid
This protocol provides a general procedure that can be adapted and optimized for specific research needs.
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-tert-butylphenol, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.
Conclusion
The efficiency of catalytic reactions involving 2-bromo-4-tert-octylphenol is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands generally offer superior performance. The provided experimental protocol serves as a robust starting point for the synthesis of biaryl compounds derived from this valuable building block. Researchers are encouraged to perform their own catalyst screening and optimization to achieve the best results for their specific applications.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For laboratory professionals engaged in pharmaceutical research and development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol (CAS No. 57835-35-5), a compound recognized for its potential health hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Required Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory during handling and disposal.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Harmful) | Safety glasses with side-shields or chemical goggles |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Harmful) | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosol generation is likely |
| Specific target organ toxicity (single exposure) (Category 3), Respiratory system | GHS07 (Harmful) |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This chemical should never be disposed of down the drain or in regular municipal trash.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents, to prevent hazardous reactions.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.
-
-
Containerization:
-
Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must have a secure, tight-fitting lid. If in good condition, the original product container can be used.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Essential Safety and Operational Protocols for 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
For Immediate Reference by Laboratory Professionals
This guide provides critical safety, handling, and disposal protocols for 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol (CAS No. 57835-35-5). Given the limited specific data for this compound, the following procedures are based on information for structurally similar brominated phenols and general safe laboratory practices for handling phenolic compounds. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[1][2][3] Phenolic compounds, as a class, can be corrosive and toxic, with some having the ability to be absorbed through the skin.[4][5] Therefore, stringent use of appropriate personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][3][6][7] | Protects against splashes that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Double gloving is recommended.[4][7] | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][4] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. An impervious apron may be necessary if there is a significant risk of splashing.[1][3][4] | Protects skin from accidental contact and contamination of personal clothing.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] | Minimizes the inhalation of harmful vapors or aerosols.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify the accessibility of an eyewash station and a safety shower.[3]
-
Assemble all necessary materials and equipment.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] For phenol exposure, it is highly recommended to wipe the area with polyethylene glycol (PEG 300 or 400) if available.[4][5] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][9] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
-
Spill Response:
-
For small spills, absorb the material with an inert substance like vermiculite or sand.
-
Place the absorbed material into a sealed container for disposal.[1]
-
For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
-
Disposal Protocol:
-
All waste contaminated with this compound must be treated as hazardous waste.[10]
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][10][11] Do not dispose of it down the drain.[1]
-
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
